Product packaging for Fmoc-2-D-Pal-OH(Cat. No.:CAS No. 185379-39-9)

Fmoc-2-D-Pal-OH

Cat. No.: B061360
CAS No.: 185379-39-9
M. Wt: 388.4 g/mol
InChI Key: DXIVJCDZOMUITR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-2-D-Pal-OH is a high-purity, chiral amino acid derivative specifically designed for solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This compound features the non-proteogenic, hydrophobic amino acid 2-Pyridylalanine (Pal) in its D-configuration, making it an essential building block for the creation of complex, non-native peptide structures. Its primary research value lies in the development of peptidomimetics and bioactive peptides with enhanced stability against proteolytic degradation, as the incorporation of D-amino acids can significantly alter the peptide's conformation and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O4 B061360 Fmoc-2-D-Pal-OH CAS No. 185379-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVJCDZOMUITR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-2-pyridylalanine is a synthetically valuable, non-proteinogenic amino acid derivative. Its structure incorporates a D-alanine backbone, a pyridyl ring on the side chain, and a crucial N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This combination makes it a significant building block in peptide chemistry, particularly for synthesizing peptides with unique structural and functional properties. The Fmoc group provides a stable protecting element that can be selectively removed under mild basic conditions, a cornerstone of orthogonal solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

The fundamental properties of Fmoc-D-2-pyridylalanine are summarized below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.

PropertyValue
CAS Number 185379-39-9[1][2][3]
Molecular Formula C23H20N2O4[4][5]
Molecular Weight 388.42 g/mol
Appearance White to off-white crystalline powder or solid
Purity Typically ≥97.0% (HPLC)
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
Storage Temperature 2-8°C
Stability and Handling

Fmoc-D-2-pyridylalanine is stable under recommended storage conditions. To ensure its integrity, it should be stored in a tightly sealed container in a dry, cool place away from incompatible materials. For preparing stock solutions, it is advisable to use the appropriate solvent and, once prepared, store in aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.

Experimental Protocols and Applications

The primary application of Fmoc-D-2-pyridylalanine is in Fmoc-based solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of a peptide chain on a solid resin support.

Detailed Protocol: Incorporation of Fmoc-D-2-Pal-OH via Manual SPPS

This protocol outlines the manual steps for coupling a single Fmoc-D-2-pyridylalanine residue to a growing peptide chain on a rink amide resin.

1. Resin Preparation and Swelling:

  • Weigh 100 mg of Rink Amide resin and place it into a glass reaction vessel.
  • Add 1 mL of N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) to the resin.
  • Allow the resin to swell for at least 8 hours or overnight to ensure optimal reaction conditions.

2. Fmoc Deprotection:

  • Drain the swelling solvent from the resin.
  • Add a solution of 20% 4-methylpiperidine in NMP to the resin.
  • Agitate the mixture for 5-10 minutes to cleave the Fmoc group from the N-terminus of the resin-bound peptide.
  • Drain the deprotection solution and wash the resin thoroughly with NMP (3 x 1 mL) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-D-2-pyridylalanine (3-5 equivalents) and an aminium-based coupling reagent like HATU or HBTU (3-5 equivalents) in NMP.
  • Add a hindered base such as Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture to facilitate the formation of the active ester.
  • Immediately add this activation mixture to the deprotected resin.
  • Agitate the reaction vessel for at least 20 minutes, ensuring the beads are well-suspended.

4. Post-Coupling Wash:

  • Drain the coupling solution.
  • Wash the resin thoroughly with NMP (3 x 1 mL) to remove any unreacted reagents and byproducts.

5. Monitoring and Repetition:

  • A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads to confirm the completion of the coupling reaction (a negative result indicates a successful coupling).
  • The cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualized Workflows and Relationships

To better illustrate the processes involved, the following diagrams are provided in the DOT language.

G cluster_synthesis Fmoc Solid-Phase Peptide Synthesis Cycle Start Resin-Bound Peptide (N-Terminus Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Step 2: Amino Acid Coupling (Fmoc-D-2-Pal-OH, HATU, DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 End Lengthened Peptide Chain (Ready for next cycle or cleavage) Washing2->End

Caption: The core iterative cycle of Fmoc-based solid-phase peptide synthesis.

G Fmoc_AA Fmoc-D-2-Pal-OH Carboxyl Group (-COOH) Active_Ester {Activated Ester Intermediate | Highly Electrophilic} Fmoc_AA->Active_Ester Coupling_Reagent HATU / HBTU Activator Coupling_Reagent->Active_Ester Base DIPEA Proton Scavenger Base->Active_Ester Peptide_Bond {Formation of New Peptide Bond} Active_Ester->Peptide_Bond Resin_N_Terminus Resin-Bound Peptide Free Amine (-NH2) Resin_N_Terminus->Peptide_Bond

Caption: Logical relationship of reagents in the amino acid activation step.

References

A Technical Guide to Fmoc-D-2-pyridylalanine: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-Fmoc-D-2-pyridylalanine, a crucial non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). Its unique pyridyl side chain offers opportunities for introducing conformational constraints, metal chelation sites, and specific molecular recognition motifs into synthetic peptides, making it a valuable tool in drug discovery and materials science.

Structure and Nomenclature

Fmoc-D-2-pyridylalanine is a derivative of the amino acid D-alanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a pyridin-2-ylmethyl group serves as the side chain.

  • IUPAC Name: (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(pyridin-2-yl)propanoic acid

  • Common Synonyms: Fmoc-D-2-Pal-OH, N-Fmoc-3-(2-pyridyl)-D-alanine, FMOC-D-ALA(2-PYRIDYL)-OH, Fmoc-D-3-(2-pyridyl)-alanine[1][2]

  • CAS Number: 185379-39-9[1][2]

The structure is composed of three key moieties:

  • The Fmoc Group: A base-labile protecting group that prevents unwanted reactions at the N-terminus during peptide chain elongation. It is typically removed using a solution of piperidine in an organic solvent[3].

  • The D-Alanine Core: The chiral D-configuration of the amino acid backbone influences the secondary structure of the resulting peptide.

  • The 2-Pyridyl Side Chain: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal coordination site, imparting unique physicochemical properties to the peptide.

Caption: Logical relationship of Fmoc-D-2-pyridylalanine's core components.

Physicochemical Data

The following table summarizes the key properties of Fmoc-D-2-pyridylalanine.

PropertyValueReference(s)
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97.0% (as determined by HPLC)
Solubility Soluble in organic solvents such as DMSO and dichloromethane.
Storage Conditions Recommended storage at 2°C to 8°C for short-term and -20°C for long-term to prevent degradation.

Experimental Protocols

General Synthesis

While Fmoc-D-2-pyridylalanine is commercially available, chemoenzymatic methods provide an efficient route for its enantiomerically pure synthesis. A general strategy involves two key steps:

  • Synthesis of the Racemic Amino Acid: A common route is the reaction between a pyridylaldehyde and acetylglycine to form an oxazolone, which is subsequently hydrolyzed and reduced to yield the racemic pyridylalanine.

  • Enzymatic Resolution and Fmoc Protection:

    • The racemic mixture is subjected to kinetic resolution using an enzyme like α-chymotrypsin (α-CT), which selectively hydrolyzes an ester derivative of the L-enantiomer, allowing for the separation of the D-enantiomer.

    • The isolated D-2-pyridylalanine is then reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a mild base (e.g., sodium bicarbonate) in an aqueous/organic solvent mixture to yield the final N-protected product.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-pyridylalanine is a standard building block in Fmoc-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support is outlined below.

SPPS_Workflow start Start: Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-D-2-pyridylalanine, Activator e.g., HBTU, Base e.g., DIPEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection Next Cycle end End: Final Peptide on Resin next_cycle->end Final Cycle

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.

Detailed Steps:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide or Wang resin) to which the first amino acid is already attached, with its N-terminal Fmoc group intact.

  • Fmoc-Deprotection: The resin is treated with a 20% solution of piperidine in dimethylformamide (DMF) for 5-20 minutes to cleave the Fmoc group, exposing a free primary amine on the N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Coupling: A solution containing Fmoc-D-2-pyridylalanine, a coupling activator (e.g., HBTU, TBTU), and a non-nucleophilic base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated for 1-2 hours to facilitate the formation of a new peptide bond.

  • Final Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Cleavage and Purification

Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water) to prevent side reactions. The crude peptide is then precipitated, lyophilized, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the final peptide is confirmed using mass spectrometry.

Visualization of Chemical Structure

The two-dimensional chemical structure of Fmoc-D-2-pyridylalanine is depicted below, illustrating the connectivity of the atoms.

Caption: 2D representation of Fmoc-D-2-pyridylalanine's chemical structure.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-2-D-Pal-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-2-D-Pal-OH ((2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid), a valuable building block in solid-phase peptide synthesis (SPPS). The methodologies detailed herein are based on established principles of Fmoc chemistry and standard purification techniques, offering a robust framework for obtaining high-purity material for research and development applications.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-2-pyridylalanine, where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to modern peptide synthesis, particularly in the Fmoc/tBu strategy, due to its stability under acidic conditions and facile cleavage under mild basic conditions[1]. The incorporation of D-2-pyridylalanine into peptide sequences can introduce unique structural constraints and potential for metal chelation, making it a residue of interest in the design of novel peptides and peptidomimetics.

This guide outlines a reliable laboratory-scale procedure for the synthesis of this compound via the reaction of D-2-pyridylalanine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), followed by a detailed purification protocol.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of D-2-pyridylalanine with an activated Fmoc reagent. Fmoc-OSu is a commonly used reagent for this purpose due to its stability and high reactivity under mild basic conditions, which minimizes the risk of racemization[1].

Experimental Protocol

Materials:

  • D-2-pyridylalanine (H-D-2-Pal-OH)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution of D-2-pyridylalanine: In a round-bottom flask, dissolve D-2-pyridylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). The volume of the sodium carbonate solution should be sufficient to fully dissolve the amino acid.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add this solution dropwise to the stirred solution of D-2-pyridylalanine at room temperature over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight (12-18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Work-up:

    • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted Fmoc-OSu and by-products. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The product, this compound, will precipitate as a white solid.

  • Extraction and Drying:

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a white solid.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis start Start: D-2-pyridylalanine dissolve_aa Dissolve in aq. Na2CO3 start->dissolve_aa react React at RT, overnight dissolve_aa->react dissolve_fmoc Dissolve Fmoc-OSu in Acetone dissolve_fmoc->react workup Work-up: Remove Acetone, Wash with EtOAc react->workup acidify Acidify with 1M HCl to precipitate product workup->acidify extract Extract with EtOAc acidify->extract dry Dry over MgSO4, Filter, Concentrate extract->dry crude_product Crude this compound dry->crude_product

Diagram 1: Synthesis Workflow for this compound.

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting materials and by-products, ensuring the high purity required for peptide synthesis. Recrystallization is a common and effective method for the purification of Fmoc-amino acids.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Hexane

Procedure:

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling and Filtration: Allow the solution to cool to room temperature, and then place it in an ice bath or refrigerator to facilitate complete crystallization.

  • Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Alternative Purification: Preparative HPLC

For achieving very high purity or for purifying smaller quantities, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.

Typical Conditions:

  • Column: C18 silica gel

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 254 nm and 280 nm.

The fractions containing the pure product are collected, combined, and lyophilized to yield the final product.

Purification Workflow

Purification_Workflow cluster_purification Purification crude_product Crude this compound dissolve Dissolve in hot Ethyl Acetate crude_product->dissolve add_hexane Add Hexane until turbid dissolve->add_hexane cool Cool to induce crystallization add_hexane->cool filter_dry Vacuum filter and dry cool->filter_dry pure_product Pure this compound filter_dry->pure_product

Diagram 2: Purification Workflow for this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound. These values are based on typical outcomes for Fmoc protection of amino acids and may vary depending on the specific experimental conditions.

Table 1: Synthesis of this compound - Reactant Stoichiometry and Expected Yield

ReactantMolecular Weight ( g/mol )Molar Equivalents
D-2-pyridylalanine166.181.0
Fmoc-OSu337.321.05
Product Molecular Weight ( g/mol ) Expected Yield
This compound388.4285-95%

Table 2: Purification and Characterization of this compound

ParameterMethodSpecification
Purification
Recovery YieldRecrystallization> 90%
Characterization
PurityHPLC> 99%
Melting PointMelting Point ApparatusTo be determined
Mass Spectrometry (ESI-MS)Mass Spectrometer[M+H]⁺ = 389.14, [M+Na]⁺ = 411.12
¹H NMRNMR SpectrometerConsistent with the structure of this compound
Enantiomeric PurityChiral HPLC> 99.8% ee

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described protocols are based on well-established chemical principles and are designed to yield high-quality material suitable for demanding applications in peptide synthesis and drug discovery. Adherence to these methodologies will enable researchers to reliably produce this important building block for their scientific endeavors.

References

An In-depth Technical Guide to the Incorporation of Fmoc-2-D-Pal-OH in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-2-D-pyridylalanine (Fmoc-2-D-Pal-OH) is a versatile building block that introduces a pyridyl moiety, offering unique opportunities for enhancing biological activity, improving solubility, and enabling novel conjugation strategies. This technical guide provides a comprehensive overview of the core principles and practical considerations for utilizing this compound in peptide design. It includes a summary of its chemical properties, detailed experimental protocols for its incorporation via solid-phase peptide synthesis (SPPS), a discussion of its applications in therapeutic peptide development, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of the D-isomer of the non-proteinogenic amino acid 2-pyridylalanine. The N-α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it compatible with the most common strategy for solid-phase peptide synthesis (SPPS). The defining feature of this amino acid is the pyridine ring attached to the β-carbon of the alanine side chain.

The presence of the pyridyl group imparts several desirable characteristics to a peptide:

  • Enhanced Biological Activity: The pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets, potentially leading to increased binding affinity and efficacy.

  • Improved Physicochemical Properties: The incorporation of pyridylalanine has been shown to enhance the aqueous solubility of peptides, a critical factor for drug development.

  • Versatility in Bioconjugation: The nitrogen atom in the pyridine ring can be functionalized, providing a handle for chemoselective ligation and the attachment of other molecules, such as imaging agents or drug payloads.

Data Presentation: Performance in Peptide Synthesis

The efficiency of incorporating any non-standard amino acid is a critical consideration in peptide synthesis. While comprehensive, direct comparative studies for this compound are not extensively available in the literature, we can infer its expected performance based on studies of similar sterically hindered or heterocyclic amino acids. The following table summarizes key performance indicators for Fmoc-amino acids in SPPS and provides representative data for commonly used residues to serve as a benchmark. Challenges with this compound may arise from the steric bulk of the pyridyl group, which can influence coupling efficiency.

ParameterFmoc-Ala-OH (Standard)Fmoc-Trp(Boc)-OH (Bulky)Fmoc-His(Trt)-OH (Heterocyclic)This compound (Expected)
Coupling Reagent HBTU/HOBtHATU/HOAtHATU/HOAtHATU/HOAt or COMU
Coupling Time 30 - 60 min60 - 120 min60 - 120 min60 - 180 min (or double coupling)
Typical Crude Purity >90%>85%>80%>80% (highly sequence dependent)
Potential Side Reactions MinimalOxidation of indoleRacemizationIncomplete coupling

Note: The expected performance of this compound is an estimation. Actual results are highly dependent on the specific peptide sequence, the coupling reagents used, and the optimization of the synthesis protocol. For challenging sequences, lower purity and the presence of deletion products may be observed, necessitating careful optimization of the coupling step.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the manual incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry on a Rink Amide resin. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Rink Amide resin (0.5 - 1.0 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • Coupling Reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Step-by-Step Synthesis Protocol
  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM and wash the resin three times with DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to ensure complete removal of piperidine.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring the Coupling Reaction: To ensure complete coupling, a small sample of the resin can be taken and subjected to a Kaiser test. If the test is positive (indicating free amines), a second coupling is recommended.

    • Double Coupling (if necessary): Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound for another 1-2 hours.

    • After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For standard amino acids, a shorter coupling time (e.g., 1 hour) may be sufficient.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key steps for incorporating an amino acid like this compound.

SPPS_Workflow start Start swell Resin Swelling start->swell end End deprotect Fmoc Deprotection swell->deprotect wash1 Washing deprotect->wash1 couple Amino Acid Coupling (this compound) wash1->couple wash2 Washing couple->wash2 repeat Final Amino Acid? wash2->repeat repeat->deprotect No final_deprotect Final Fmoc Deprotection repeat->final_deprotect Yes cleave Cleavage & Side-Chain Deprotection final_deprotect->cleave purify Purification & Analysis cleave->purify purify->end

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: p53-MDM2 Interaction

Peptides containing modified amino acids, including D-amino acids and non-canonical residues, have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This is a key pathway in cancer therapy.

p53_MDM2_Pathway p53 p53 mdm2 MDM2 p53->mdm2 Binds to degradation Proteasomal Degradation p53->degradation Leads to transactivation p53-mediated Gene Transactivation p53->transactivation Activates ubiquitin Ubiquitination mdm2->ubiquitin E3 Ligase Activity peptide Peptide Inhibitor (containing 2-D-Pal) peptide->mdm2 Inhibits Binding ubiquitin->p53 Targets apoptosis Apoptosis & Cell Cycle Arrest transactivation->apoptosis Induces

Inhibition of the p53-MDM2 interaction by a peptide antagonist.
Signaling Pathway: Glucagon Receptor

Pyridylalanine has been incorporated into glucagon analogues to improve their physicochemical properties. Glucagon plays a crucial role in glucose homeostasis by binding to its receptor, primarily in the liver.

Glucagon_Signaling glucagon Glucagon Analogue (with 2-D-Pal) receptor Glucagon Receptor (GPCR) glucagon->receptor Binds to g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates glycogenolysis Glycogenolysis pka->glycogenolysis Stimulates gluconeogenesis Gluconeogenesis pka->gluconeogenesis Stimulates glucose Increased Blood Glucose glycogenolysis->glucose gluconeogenesis->glucose

The glucagon receptor signaling pathway initiated by a glucagon analogue.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers seeking to enhance the therapeutic potential of peptides. Its unique properties allow for the modulation of biological activity and physicochemical characteristics, as well as providing a site for further chemical modification. While its incorporation may present challenges due to steric hindrance, these can be overcome with optimized solid-phase peptide synthesis protocols, particularly through the use of potent coupling reagents and careful monitoring of the reaction progress. The ability to rationally design peptides with tailored properties using non-canonical amino acids like 2-D-pyridylalanine will continue to be a driving force in the development of next-generation peptide therapeutics.

The Strategic Integration of 2-Pyridylalanine into Peptides: A Technical Guide to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid 2-pyridylalanine (2-Pal) has emerged as a versatile tool in peptide-based drug discovery, offering a unique combination of properties that can enhance therapeutic efficacy. Its ability to act as a metal chelator, a modulator of peptide conformation and stability, and a pharmacophore for receptor interaction has led to its incorporation in a diverse range of peptide scaffolds. This technical guide provides an in-depth overview of the potential applications of 2-pyridylalanine in peptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. By presenting a comprehensive resource for researchers, this guide aims to facilitate the rational design and development of next-generation peptide therapeutics leveraging the unique attributes of 2-pyridylalanine.

Introduction to 2-Pyridylalanine in Peptide Chemistry

2-Pyridylalanine is a synthetic amino acid characterized by the presence of a pyridine ring at the β-carbon of the alanine side chain. This structural feature imparts several advantageous properties to peptides upon its incorporation. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a metal coordination site, influencing both the local and global conformation of the peptide. Furthermore, the aromatic nature of the pyridyl group can facilitate π-π stacking interactions, which can be crucial for receptor binding and molecular recognition. The strategic placement of 2-Pal within a peptide sequence can therefore be used to modulate its biological activity, improve its pharmacokinetic profile, and introduce novel functionalities.

Key Applications and Quantitative Data

The incorporation of 2-pyridylalanine into peptides has been explored in various therapeutic areas, leading to compounds with improved potency, stability, and bioavailability.

Enhanced Pharmacokinetics and Oral Bioavailability

A significant challenge in peptide drug development is achieving favorable pharmacokinetic properties, particularly oral bioavailability. The inclusion of D-2-pyridylalanine in a cyclic hexapeptide has been shown to dramatically improve its pharmacokinetic profile.

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of a Cyclic Hexapeptide Containing D-2-Pyridylalanine [1][2]

ParameterValue
In Vitro
Caco-2 Permeability (Papp, A-B)1.5 x 10⁻⁶ cm/s
In Vivo (Rat)
Intravenous (IV) Administration (1 mg/kg)
Clearance (CL)15 mL/min/kg
Volume of Distribution (Vss)0.5 L/kg
Half-life (T½)30 min
Oral (PO) Administration (3 mg/kg)
Maximum Concentration (Cmax)100 ng/mL
Time to Maximum Concentration (Tmax)1 h
Oral Bioavailability (%F)25%
Receptor Binding and Functional Activity

While specific binding affinity data for a wide range of 2-pyridylalanine-containing peptides is not extensively compiled in single sources, the principles of their design often revolve around mimicking or enhancing interactions of native aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The electronic properties of the pyridyl ring can lead to altered receptor interactions. For instance, a pyridylalanine-containing peptide was developed as a biased positive allosteric modulator (PAM) of a G-protein coupled receptor (GPCR), showcasing its ability to fine-tune receptor signaling. The potency of such peptides is typically determined using in vitro functional assays, such as cAMP accumulation or ERK phosphorylation assays, with reported EC50 or IC50 values often in the nanomolar range.

Metal Chelation

The pyridyl nitrogen of 2-Pal provides a strong coordination site for metal ions. This property is being explored for various applications, including the development of radiolabeled peptides for imaging and therapy, as well as the creation of peptide-based metal sensors and catalysts. The stability of these metal-peptide complexes is a critical parameter, often quantified by stability constants.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and evaluation of 2-pyridylalanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a 2-Pyridylalanine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-D-2-pyridylalanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC-grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-D-2-Pal-OH), 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

    • Pre-activate the mixture for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HOBt, DIC) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Repeat->Deprotect1 Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Peptide Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.

  • Characterization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

    • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

    • Determine the purity of the final product by analytical HPLC (purity should typically be >95%).

In Vitro Plasma Stability Assay

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO/water).

  • Incubate the peptide (final concentration ~10 µM) in fresh human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Quench the enzymatic degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of the peptide in plasma.

Plasma_Stability_Workflow Start Peptide in Plasma (37°C) Timepoints Incubate and Sample at Timepoints (0, 15, 30, 60, 120 min) Start->Timepoints Quench Quench with Acetonitrile (+ Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: In Vitro Plasma Stability Assay Workflow.

GPCR Functional Assay: cAMP Accumulation

This protocol is for a cell-based assay to measure the effect of a peptide agonist on intracellular cyclic AMP (cAMP) levels for a Gs-coupled GPCR.

Procedure:

  • Cell Culture: Seed cells stably expressing the target GPCR in a 96-well plate and grow to confluency.

  • Assay Preparation: Wash the cells with assay buffer and then incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • Peptide Stimulation: Add varying concentrations of the 2-pyridylalanine-containing peptide to the wells and incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Logical Relationships

The incorporation of 2-pyridylalanine can modulate a peptide's interaction with its target receptor, thereby influencing downstream signaling pathways. For example, a 2-Pal-containing peptide targeting a Gs-coupled GPCR like the Glucagon-Like Peptide-1 Receptor (GLP-1R) would initiate a cascade leading to increased intracellular cAMP.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2-Pal Peptide GPCR GPCR (e.g., GLP-1R) Ligand->GPCR Binds G_protein Gs Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse Cellular Response (e.g., Insulin Secretion) CREB->CellularResponse Leads to

Caption: Gs-Coupled GPCR Signaling Pathway.

Conclusion

2-Pyridylalanine is a valuable non-proteinogenic amino acid that offers a multitude of opportunities for enhancing the properties of therapeutic peptides. Its ability to improve pharmacokinetic profiles, modulate receptor interactions, and introduce metal-chelating capabilities makes it a powerful tool in the arsenal of peptide chemists and drug developers. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of 2-pyridylalanine in their own peptide design and development programs. As our understanding of the structure-activity relationships of 2-Pal-containing peptides continues to grow, we can expect to see the emergence of novel and highly effective peptide-based therapeutics for a wide range of diseases.

References

The Intricate Dance of Chelation: A Technical Guide to 2-Pyridylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds has opened new avenues for the design of molecules with tailored functionalities. Among these, 2-pyridylalanine (Pya) stands out for its intrinsic metal-chelating properties, offering a versatile platform for the development of novel therapeutics, diagnostic agents, and catalysts. This technical guide provides an in-depth exploration of the chelating properties of 2-pyridylalanine-containing peptides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.

Core Principles of Chelation by 2-Pyridylalanine Peptides

The chelating ability of 2-pyridylalanine stems from the nitrogen atom of its pyridine ring, which acts as a Lewis base, readily donating its lone pair of electrons to coordinate with metal ions. When incorporated into a peptide sequence, the spatial arrangement of one or more Pya residues, along with other potential donor atoms from the peptide backbone (amide carbonyls) or other amino acid side chains (e.g., carboxylates from aspartic or glutamic acid, imidazoles from histidine), dictates the coordination geometry, stability, and selectivity of the resulting metal-peptide complex.[1][2]

The design of these peptides allows for precise control over the chelation environment. The number and position of Pya residues, the nature of the flanking amino acids, and the overall peptide conformation (linear or cyclic) are critical parameters that can be modulated to achieve high affinity and selectivity for specific metal ions.

Quantitative Analysis of Metal Binding

The stability of metal-peptide complexes is a critical parameter for their application. Stability constants (log K) and dissociation constants (Kd) are commonly used to quantify the affinity between a peptide and a metal ion. While specific quantitative data for a wide range of 2-pyridylalanine-containing peptides remains an active area of research, studies on related systems provide valuable insights. For instance, a novel chiral Nickel(II) complex of N-(2-pyridylmethyl)-L-alanine has been synthesized and structurally characterized, highlighting the coordination potential of similar structures.[3]

Table 1: Stability Constants of Selected Metal-Ligand Complexes

Ligand/PeptideMetal Ionlog KMethodReference
N-(2-pyridylmethyl)-L-alanineNi(II)Not explicitly stated, but complex formation confirmedX-ray Diffraction[3]
DAHK peptideCu(II)13.59 (pKd)Isothermal Titration Calorimetry[4]
GHK peptideCu(II)13.15 (pKd)Isothermal Titration Calorimetry

Note: Data for DAHK (Asp-Ala-His-Lys) and GHK (Gly-His-Lys) peptides are included to provide context for high-affinity copper binding by histidine-containing peptides, which share some coordination features with 2-pyridylalanine.

Experimental Protocols

A comprehensive understanding of the chelating properties of 2-pyridylalanine-containing peptides requires a combination of synthetic, purification, and characterization techniques.

Synthesis of 2-Pyridylalanine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for preparing these peptides.

a. Materials:

  • Fmoc-L-2-pyridylalanine

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) or HATU/DIEA for coupling

  • Piperidine in DMF for Fmoc deprotection

  • Trifluoroacetic acid (TFA) for cleavage

  • Appropriate Fmoc-protected standard amino acids

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

b. Protocol for Manual SPPS:

  • Resin Swelling: Swell the Rink Amide resin in NMP for at least 8 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-L-2-pyridylalanine (or other Fmoc-amino acid) using a coupling agent like DIC or a mixture of HATU and DIEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Purification Purification Cleavage->Purification

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Purification and Characterization of Peptides

The crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

a. Materials:

  • RP-HPLC system with a C18 column

  • Solvents: Water with 0.1% TFA (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B)

  • Mass spectrometer (e.g., ESI-MS) for characterization

b. Protocol for HPLC Purification:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and B.

  • Chromatography: Inject the sample onto the C18 column and elute with a linear gradient of Solvent B.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance.

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide with the correct molecular weight.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.

Characterization of Metal-Peptide Complexes

Several techniques are employed to characterize the formation and properties of metal-peptide complexes.

a. Potentiometric Titration: This method is used to determine the stability constants of metal complexes. It involves titrating a solution containing the peptide and a metal ion with a standard solution of a strong base and monitoring the pH.

Protocol Outline:

  • Prepare solutions of the peptide, metal salt, a strong acid (to protonate all basic sites), and a background electrolyte at a constant ionic strength.

  • Calibrate a pH electrode with standard buffer solutions.

  • Titrate the peptide-metal solution with a standardized solution of NaOH.

  • Record the pH at each addition of the titrant.

  • Analyze the titration data using specialized software to calculate the protonation constants of the peptide and the stability constants of the metal-peptide complexes.

b. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with the binding of a metal ion to a peptide, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol Outline:

  • Prepare solutions of the peptide and the metal salt in the same buffer.

  • Place the peptide solution in the sample cell of the calorimeter and the metal salt solution in the injection syringe.

  • Inject small aliquots of the metal solution into the peptide solution while monitoring the heat released or absorbed.

  • Integrate the heat flow peaks to obtain the heat of reaction for each injection.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Chelation Characterization SPPS SPPS HPLC HPLC Purification SPPS->HPLC Potentiometry Potentiometric Titration HPLC->Potentiometry ITC Isothermal Titration Calorimetry HPLC->ITC Spectroscopy Spectroscopic Methods (UV-Vis, CD, NMR) HPLC->Spectroscopy

Figure 2: Experimental Workflow for Peptide Synthesis and Chelation Characterization.

c. Spectroscopic Methods:

  • UV-Visible Spectroscopy: Changes in the UV-Vis spectrum upon metal binding can provide information about the coordination environment of the metal ion.

  • Circular Dichroism (CD) Spectroscopy: CD is sensitive to changes in the secondary structure of the peptide upon metal chelation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the metal-peptide complex in solution, including the identification of the specific amino acid residues involved in metal coordination.

Cellular Uptake and Targeted Drug Delivery

A significant application of metal-chelating peptides is in targeted drug delivery. By conjugating a cytotoxic metal complex to a peptide that targets specific receptors on cancer cells, it is possible to deliver the therapeutic agent directly to the tumor site, thereby increasing efficacy and reducing side effects.

The cellular uptake of these peptide-drug conjugates can occur through various mechanisms, including endocytosis. For instance, a peptide can be designed to bind to a receptor that is overexpressed on the surface of cancer cells. Upon binding, the receptor-peptide-drug complex is internalized by the cell, leading to the release of the cytotoxic agent inside the cancer cell.

Drug_Delivery_Pathway Peptide_Drug Peptide-Metal Drug Conjugate Binding Binding Peptide_Drug->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Target Intracellular Target Release->Target

Figure 3: Targeted Drug Delivery via Receptor-Mediated Endocytosis.

Future Directions

The field of 2-pyridylalanine-containing peptides is poised for significant advancements. Future research will likely focus on:

  • Expanding the repertoire of quantitative data: Systematic studies are needed to determine the stability constants and thermodynamic profiles of a wider range of 2-pyridylalanine peptides with various metal ions.

  • Rational design of selective chelators: Computational modeling and combinatorial chemistry approaches will be instrumental in designing peptides with high selectivity for specific metal ions, which is crucial for applications in areas such as heavy metal remediation and the treatment of diseases related to metal dysregulation.

  • Elucidating mechanisms of action: A deeper understanding of the cellular uptake, trafficking, and mechanism of action of these peptide-metal complexes will be essential for their translation into clinical applications.

References

The Structural Influence of Fmoc-D-2-pyridylalanine on Peptide Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a pivotal strategy in medicinal chemistry and drug development, offering a means to enhance biological activity, stability, and conformational rigidity. Among these, D-amino acids are of particular interest for their ability to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function. This technical guide focuses on the anticipated impact of Fmoc-D-2-pyridylalanine (Fmoc-2-D-Pal-OH), an aromatic D-amino acid, on the secondary structure of peptides. While direct experimental studies quantifying the precise conformational effects of this specific residue are limited in publicly accessible literature, this document synthesizes information from analogous systems—including other D-amino acids, L-pyridylalanine isomers, and aromatic residues—to provide a comprehensive overview of expected structural outcomes and the methodologies to assess them. This guide provides detailed experimental protocols for peptide synthesis and structural analysis, presents expected quantitative data in tabular format, and utilizes visualizations to elucidate key workflows and concepts.

Introduction: The Role of D-Amino Acids in Peptide Structure

Peptide-based therapeutics often suffer from poor metabolic stability and low bioavailability. The introduction of non-natural amino acids, such as D-isomers, is a well-established strategy to overcome these limitations. From a structural standpoint, the incorporation of a D-amino acid into a peptide sequence composed of L-amino acids creates a significant local perturbation. This disruption of the natural L-conformation often leads to the formation of specific, well-defined secondary structures, most notably β-turns.

A β-turn is a region of a peptide involving four amino acid residues where the polypeptide chain reverses its direction. These structures are critical for the folding of proteins and the bioactivity of many peptides. D-amino acids are potent inducers of β-turns, particularly type I' and II' β-turns, due to their stereochemistry which favors the necessary positive φ dihedral angles at the i+1 or i+2 position of the turn.

Fmoc-D-2-pyridylalanine (this compound) is a derivative of alanine containing a D-chiral center and a 2-substituted pyridine ring as its side chain. The combination of its D-configuration and the aromatic, hydrophilic nature of the pyridyl group suggests a strong potential to influence peptide secondary structure in a predictable manner. The pyridine ring, with its hydrogen bonding capability and potential for π-π stacking and cation-π interactions, can further stabilize the induced secondary structure.[1][2]

This guide will provide researchers with the necessary theoretical background and practical methodologies to investigate the impact of incorporating this compound into their peptides of interest.

Peptide Synthesis with Fmoc-D-2-pyridylalanine

The synthesis of peptides containing Fmoc-D-2-pyridylalanine can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols based on Fmoc chemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic peptide amide containing D-2-pyridylalanine on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-2-Pal-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling activator like OxymaPure or HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or recouple.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-D-2-Pal-OH at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

G cluster_synthesis Peptide Synthesis Workflow resin Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling in DMF resin->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash_d Wash (DMF, DCM) deprotect->wash_d couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) kaiser Kaiser Test couple->kaiser wash_d->couple wash_c Wash (DMF, DCM) elongate Repeat for each AA (including Fmoc-D-2-Pal-OH) wash_c->elongate kaiser->couple Positive (Recouple) kaiser->wash_c Negative elongate->deprotect Next cycle final_deprotect Final Fmoc Deprotection elongate->final_deprotect Final AA cleave 4. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation in Cold Ether cleave->precipitate purify 6. RP-HPLC Purification precipitate->purify analyze 7. Mass Spec Analysis purify->analyze

Figure 1. Workflow for Fmoc-based solid-phase peptide synthesis.

Structural Analysis of D-2-pyridylalanine-Containing Peptides

Several biophysical techniques are essential for characterizing the secondary structure of peptides. The primary methods include Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[3] Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra in the far-UV region (190-250 nm).

Expected Impact of D-2-pyridylalanine: The incorporation of D-2-pyridylalanine is expected to induce a β-turn. The CD spectrum of a peptide containing a significant population of β-turns will differ from that of a random coil. For instance, a type II' β-turn, often induced by a D-amino acid at the i+2 position, typically shows a weak positive band around 220-230 nm and a strong negative band near 200 nm. It is important to note that aromatic side chains can contribute to the far-UV CD spectrum, potentially complicating the interpretation.[4] A control peptide containing an L-aromatic amino acid or a non-aromatic D-amino acid would be beneficial for comparison.

Table 1: Expected CD Spectral Features for Different Secondary Structures

Secondary StructureCharacteristic Minima (nm)Characteristic Maxima (nm)
α-Helix ~222 and ~208~192
β-Sheet ~216~195
β-Turn (Type II') ~200Weak, ~220-230
Random Coil ~198Weak, ~215-220
Experimental Protocol: CD Spectroscopy

Materials:

  • Purified, lyophilized peptide

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or helix-inducing solvents like trifluoroethanol (TFE)/water mixtures)

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by amino acid analysis). Prepare a final sample with a concentration of approximately 0.1-0.2 mg/mL in the desired buffer.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the processed spectrum to estimate the secondary structure content using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, making it a powerful tool for defining specific conformations, including the precise geometry of β-turns.[5]

Expected Impact of D-2-pyridylalanine: The presence of a β-turn can be confirmed by specific short-range Nuclear Overhauser Effects (NOEs) between protons of adjacent residues in the turn. For a type I' or II' β-turn, a key NOE is expected between the NH proton of residue i+3 and the α-proton of residue i+2. Additionally, the chemical shifts of the α-protons can be indicative of secondary structure, with downfield shifts often associated with β-sheet or turn conformations. The pyridyl protons of D-2-Pal-OH will have characteristic chemical shifts in the aromatic region of the spectrum.

Table 2: Key NMR Observables for β-Turn Identification

NMR ParameterObservation Indicative of a β-Turn
NOE (Nuclear Overhauser Effect) Short distance between NH(i+3) and Hα(i+2)
Short distance between NH(i+2) and NH(i+3)
³JNH-Hα Coupling Constant Depends on the φ angle; can help define turn type
α-Proton Chemical Shifts (Δδ) Deviation from random coil values; downfield shifts in the strand regions
Temperature Coefficients (dδ/dT) Small values for amide protons involved in intramolecular hydrogen bonds
Experimental Protocol: 2D NMR Spectroscopy

Materials:

  • Purified, isotopically labeled (¹⁵N, ¹³C, if necessary) or unlabeled peptide

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH adjusted)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify proton spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. A mixing time of 200-400 ms is typically used.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeled, to resolve individual amide proton signals.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially.

    • Identify key NOE cross-peaks, particularly those indicative of turns and other secondary structures.

    • Measure ³JNH-Hα coupling constants to obtain dihedral angle constraints.

    • Use the collected constraints (distances and angles) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., with software like CYANA, XPLOR-NIH).

X-ray Crystallography

X-ray crystallography provides a static, atomic-resolution 3D structure of a peptide in the solid state. This technique is the gold standard for determining precise bond lengths, angles, and the overall molecular conformation.

Expected Impact of D-2-pyridylalanine: If a peptide containing D-2-pyridylalanine can be crystallized, the resulting structure would definitively show the conformation of the peptide backbone, including the presence and type of any β-turn. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking involving the pyridyl ring, which could play a role in stabilizing the peptide's conformation in the crystal lattice.

Experimental Protocol: Peptide Crystallization and Structure Determination

Materials:

  • Highly pure (>98%) peptide

  • Crystallization screens (various buffers, precipitants, and salts)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

Procedure:

  • Crystallization Screening:

    • Dissolve the peptide to a high concentration (e.g., 5-20 mg/mL).

    • Set up crystallization trials by mixing the peptide solution with various conditions from commercial or in-house screens.

    • Incubate the plates and monitor for crystal growth over days to weeks.

  • Crystal Optimization and Harvesting:

    • Optimize promising crystallization conditions by varying the concentrations of the peptide, precipitant, and other additives.

    • Carefully harvest a well-formed single crystal and cryo-protect it if necessary.

  • X-ray Diffraction Data Collection:

    • Mount the crystal on a goniometer at a synchrotron or in-house X-ray source.

    • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the diffraction data to obtain the final, high-resolution structure.

Visualizing Structural Concepts and Workflows

Diagrams are essential for understanding the logical relationships in peptide structure and the flow of experimental work.

G cluster_workflow Structural Analysis Workflow start Purified Peptide containing D-2-pyridylalanine cd Circular Dichroism (CD) Spectroscopy start->cd nmr NMR Spectroscopy (TOCSY, NOESY) start->nmr xtal X-ray Crystallography start->xtal cd_result Overall Secondary Structure Content (α-helix, β-sheet, turn) cd->cd_result nmr_result Atomic-level 3D Structure in Solution (e.g., β-turn geometry) nmr->nmr_result xtal_result Atomic-level 3D Structure in Solid State xtal->xtal_result

Figure 2. Experimental workflow for peptide secondary structure determination.

G cluster_turn Induction of β-Turn by D-Amino Acid d_aa Incorporation of D-2-pyridylalanine into L-peptide sequence perturbation Local Stereochemical Perturbation d_aa->perturbation phi_psi Favorable Positive φ Dihedral Angle perturbation->phi_psi h_bond Formation of i to i+3 Hydrogen Bond phi_psi->h_bond beta_turn Stabilized β-Turn Structure h_bond->beta_turn

Figure 3. Logical pathway for β-turn formation induced by a D-amino acid.

Conclusion

The incorporation of Fmoc-D-2-pyridylalanine into a peptide sequence is a promising strategy for inducing and stabilizing specific secondary structures, particularly β-turns. While direct experimental data for this specific amino acid derivative is not yet widely available, the well-understood principles of D-amino acid stereochemistry and the known properties of aromatic side chains provide a strong basis for predicting its structural impact. The experimental protocols detailed in this guide offer a robust framework for researchers to synthesize peptides containing Fmoc-D-2-Pal-OH and to rigorously characterize their secondary structures using CD, NMR, and X-ray crystallography. Such studies are crucial for the rational design of peptidomimetics with enhanced therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-2-Pal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of N-α-Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) in solid-phase peptide synthesis (SPPS). This non-natural amino acid is valuable for modifying peptide properties, such as increasing solubility and introducing a metal-chelating or hydrogen-bonding moiety. This document outlines the necessary materials, experimental procedures, and key considerations for the successful incorporation of Fmoc-D-2-Pal-OH into peptide chains.

Overview of Fmoc-D-2-Pal-OH in SPPS

Fmoc-D-2-Pal-OH is a derivative of the D-isomer of 2-pyridylalanine, where the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy allows for its seamless integration into standard Fmoc-based SPPS workflows. The pyridyl side chain of D-2-Pal can influence the resulting peptide's conformation, solubility, and biological activity.

A primary challenge when using pyridinyl amino acids in SPPS is the potential for N-alkylation of the pyridyl side chain by piperidine during the Fmoc-deprotection step.[1] The nitrogen atom's position in the pyridine ring influences its nucleophilicity, with the 4-pyridyl nitrogen being generally more susceptible to this side reaction than the 2- or 3-pyridyl nitrogens.[1] Therefore, while less prone than its 4-pyridyl counterpart, N-alkylation of Fmoc-D-2-Pal-OH is a possibility that necessitates careful control of deprotection conditions.

Materials and Reagents

Standard materials and reagents for Fmoc SPPS are required, including:

  • Resin: Appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Diethyl ether.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-D-2-Pal-OH.

  • Coupling Reagents: High-efficiency reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). HATU is often favored for its superior performance in challenging couplings.

  • Base for Coupling: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% piperidine in DMF or, as a recommended alternative to minimize side reactions, a solution of piperazine in DMF.

  • Cleavage Cocktail: A solution of trifluoroacetic acid (TFA) with scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Washing Solutions: DMF and DCM.

Experimental Protocols

The following protocols outline the key steps for incorporating Fmoc-D-2-Pal-OH into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[2]

  • Drain the DMF from the swollen resin.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

Standard Protocol (Piperidine):

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[3]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.[2]

Alternative Protocol (Piperazine - Recommended to reduce N-alkylation):

  • Prepare a 20% (v/v) solution of piperazine in DMF.

  • Add the piperazine solution to the resin.

  • Agitate the mixture for 10-20 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • A Kaiser test can be performed to confirm the presence of a free primary amine.

Coupling of Fmoc-D-2-Pal-OH

This protocol describes the activation and coupling of the Fmoc-D-2-Pal-OH to the deprotected N-terminus of the peptide chain.

  • Activation of Fmoc-D-2-Pal-OH:

    • In a separate vial, dissolve Fmoc-D-2-Pal-OH (3-4 equivalents relative to the resin loading), a coupling reagent such as HATU or HBTU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, this time can be extended.

    • To monitor the reaction's completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) cycles for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage

After the final amino acid has been coupled, the N-terminal Fmoc group is removed one last time following the deprotection protocol. The peptide is then cleaved from the resin, and side-chain protecting groups are removed simultaneously.

  • Final Washing and Drying:

    • After the final Fmoc deprotection and subsequent DMF washes, wash the resin with DCM (3-5 times) to prepare for cleavage.

    • Dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and residual cleavage cocktail components.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

The following tables summarize typical quantitative parameters for the SPPS of a peptide containing Fmoc-D-2-Pal-OH. Note that optimal conditions may vary depending on the specific peptide sequence.

Table 1: Reagent Quantities for a 0.1 mmol Scale Synthesis

ReagentEquivalents (relative to resin loading)Amount
Fmoc-D-2-Pal-OH3 - 40.116 - 0.155 g
HATU / HBTU3 - 40.114 - 0.152 g / 0.120 - 0.160 g
DIPEA6 - 80.209 - 0.278 mL
20% Piperidine in DMF-5 - 10 mL per deprotection
20% Piperazine in DMF-5 - 10 mL per deprotection
Cleavage Cocktail-~10 mL per gram of resin

Table 2: Typical Reaction Times

StepDuration
Resin Swelling30 minutes
Fmoc Deprotection (Piperidine)2 x 10-15 minutes
Fmoc Deprotection (Piperazine)15 - 20 minutes
Coupling1 - 2 hours
Cleavage2 - 3 hours

Visualization of Workflows

SPPS Cycle Workflow

SPPS_Cycle Resin Resin with growing peptide chain (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine or Piperazine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-D-2-Pal-OH, HATU/HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Amino Acid Cycle or Final Cleavage Wash2->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Cleavage and Deprotection Workflow

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) Start->Cleavage Incubation Incubate 2-3 hours at room temperature Cleavage->Incubation Filter Filter to remove resin Incubation->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Centrifuge Centrifuge and wash pellet Precipitate->Centrifuge End Dry crude peptide Centrifuge->End

Caption: Workflow for the cleavage and final deprotection of the synthesized peptide.

Troubleshooting

  • Low Coupling Efficiency: If a Kaiser test indicates incomplete coupling, a "double coupling" can be performed where the coupling step is repeated with a fresh solution of activated Fmoc-D-2-Pal-OH. Using a more potent coupling reagent like HATU can also improve efficiency.

  • N-Alkylation of Pyridyl Side Chain: If mass spectrometry analysis of the crude product shows a +78 Da modification, this is indicative of N-alkylation by piperidine. Switching to piperazine for the deprotection step is the recommended solution to minimize this side reaction.

  • Peptide Aggregation: For hydrophobic sequences, peptide aggregation on the resin can hinder both deprotection and coupling. Using a more polar solvent like N-methylpyrrolidone (NMP) instead of DMF can help to reduce aggregation.

  • Low Purity after Cleavage: Ensure the peptide-resin is thoroughly dried before cleavage to prevent side reactions. Optimizing the HPLC gradient during purification, for instance by using a shallower gradient, can improve the separation of the desired peptide from closely eluting impurities.

Purification and Analysis

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used for purification. The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. When analyzing pyridyl-containing peptides by mass spectrometry, be aware of potential in-source fragmentation, which may lead to a neutral loss of the pyridine ring (79 Da).

References

Application Notes and Protocols for Coupling Fmoc-2-D-Pal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-D-pyridylalanine (Fmoc-2-D-Pal-OH) is a sterically hindered amino acid derivative increasingly utilized in peptide-based drug discovery. Its unique pyridyl side chain offers opportunities for introducing conformational constraints, metal chelation sites, and novel pharmacophores into peptide sequences. However, the steric bulk of the pyridyl group at the alpha-carbon presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The selection of an appropriate coupling reagent and optimized protocol is therefore critical to ensure high coupling efficiency and the synthesis of the target peptide in high purity.

These application notes provide a comprehensive overview of recommended coupling reagents for the incorporation of this compound, along with detailed experimental protocols and comparative data from model systems to guide researchers in achieving successful synthesis.

Choosing the Right Coupling Reagent: A Comparative Overview

The efficient incorporation of sterically hindered amino acids like this compound necessitates the use of highly reactive coupling reagents. Standard reagents such as HBTU and TBTU may result in low yields.[1] More potent activating agents are required to overcome the steric hindrance and drive the reaction to completion. The two most recommended coupling systems for this purpose are aminium/uronium salts, particularly HATU, and carbodiimide-based methods with activating additives, such as DIC in combination with OxymaPure®.

Table 1: Comparative Purity of Crude ACP (65-74) Peptide Synthesized with Various Coupling Reagents

Coupling ReagentCrude Purity (%)Reference
HATU70.27 - 83.63[2]
HCTU70.27 - 83.63[2]
COMU~79[2]
PyBOPLower for difficult sequences[2]

Data is for the synthesis of the ACP (65-74) fragment and is intended to be representative of performance with sterically hindered amino acids.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) consistently demonstrates superior performance in terms of reaction speed and the purity of the final peptide product, especially for challenging sequences. The DIC/OxymaPure® (N,N'-Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate) system is another excellent choice, known for its high coupling efficiency and low risk of racemization, even at elevated temperatures.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using the recommended reagents, HATU and DIC/OxymaPure®. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Coupling of this compound using HATU

This protocol describes a standard procedure for the coupling of this compound onto a resin-bound peptide using HATU as the activating agent. Molar equivalents are based on the initial loading of the resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

  • Chain Elongation:

    • Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Protocol 2: Coupling of this compound using DIC/OxymaPure®

This protocol details the coupling of this compound using an in-situ activation method with DIC and OxymaPure®.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Follow the same procedure as described in Protocol 1, Step 1.

  • Amino Acid Coupling (In-situ Activation):

    • In a separate vial, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin in the reaction vessel.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time or a double coupling may be necessary.

  • Monitoring and Washing:

    • Follow the same procedures as described in Protocol 1, Steps 3 and 4.

  • Chain Elongation:

    • Proceed to the next deprotection and coupling cycle.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the solid-phase synthesis incorporating this compound.

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Next Cycle or Final Cleavage Washing2->NextCycle

A single cycle of Fmoc-SPPS for incorporating an amino acid.

Coupling_Methods cluster_hatu HATU Coupling cluster_dic_oxyma DIC/OxymaPure® Coupling Fmoc_AA_HATU This compound + HATU Preactivation_HATU Pre-activation (1-2 min) Fmoc_AA_HATU->Preactivation_HATU DIPEA_HATU DIPEA DIPEA_HATU->Preactivation_HATU Coupling_HATU Add to Resin Preactivation_HATU->Coupling_HATU Fmoc_AA_Oxyma This compound + OxymaPure® InSitu_Activation In-situ Activation (Add to Resin) Fmoc_AA_Oxyma->InSitu_Activation DIC DIC DIC->InSitu_Activation

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Fmoc-D-2-pyridylalanine (Fmoc-2-D-Pal-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the solution-phase synthesis of peptides incorporating the unnatural amino acid Fmoc-D-2-pyridylalanine (Fmoc-2-D-Pal-OH). The protocols outlined below are based on established methodologies for solution-phase peptide synthesis and are intended to serve as a comprehensive resource for researchers in peptide chemistry and drug development.

Introduction

Fmoc-D-2-pyridylalanine is a valuable building block in peptide synthesis, introducing a pyridyl moiety that can influence the peptide's conformation, basicity, and potential for metal chelation. Solution-phase peptide synthesis (SPPS) offers a flexible alternative to solid-phase synthesis, particularly for the production of shorter peptides, peptide fragments, and for syntheses where scalability is a key consideration. This document details the procedures for the coupling of this compound to an amino acid ester, followed by the deprotection of the Fmoc group, providing a foundational workflow for the synthesis of peptides containing D-2-pyridylalanine.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of peptide synthesis grade and used without further purification. Anhydrous solvents are recommended where specified. Reactions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Protocol 1: Coupling of this compound with L-Alanine Methyl Ester

This protocol describes the synthesis of the dipeptide Fmoc-D-2-pyridylalanyl-L-alanine methyl ester (Fmoc-D-Pal-Ala-OMe).

Reaction Scheme:

This compound + H-Ala-OMe.HCl -> Fmoc-D-Pal-Ala-OMe

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.1 eq) and HBTU (1.1 eq).

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl) (1.0 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the solution of H-Ala-OMe.HCl to neutralize the hydrochloride salt and generate the free amine.

  • Add the solution of activated this compound to the solution of H-Ala-OMe and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-D-Pal-Ala-OMe.

Protocol 2: Fmoc Deprotection of Fmoc-D-Pal-Ala-OMe

This protocol describes the removal of the Fmoc protecting group to yield the free N-terminal dipeptide, H-D-Pal-Ala-OMe.

Reaction Scheme:

Fmoc-D-Pal-Ala-OMe -> H-D-Pal-Ala-OMe

Procedure:

  • Dissolve the purified Fmoc-D-Pal-Ala-OMe (1.0 eq) in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection reaction by TLC or HPLC. The reaction is typically complete within 30-60 minutes.[1][2][3]

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • Co-evaporate the residue with toluene several times to ensure complete removal of piperidine.

  • The resulting crude H-D-Pal-Ala-OMe can be used directly in the next coupling step or purified further if necessary. Purification can be achieved by precipitation from a suitable solvent system or by chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Fmoc-D-Pal-Ala-OMe and its subsequent deprotection, based on typical yields for solution-phase peptide synthesis.

Table 1: Reagents for the Synthesis of Fmoc-D-Pal-Ala-OMe

ReagentMolar Eq.
This compound1.0
H-Ala-OMe.HCl1.0
HBTU1.1
HOBt1.1
DIPEA2.2

Table 2: Typical Reaction Parameters and Yields

StepReactionSolventTime (h)Typical Yield (%)Typical Purity (%)
1CouplingDMF2-485-95>95 (after purification)
2Deprotection20% Piperidine/DMF0.5-1>95>90

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reactions described in the protocols.

experimental_workflow cluster_coupling Protocol 1: Coupling Reaction cluster_deprotection Protocol 2: Fmoc Deprotection reagents This compound H-Ala-OMe.HCl HBTU, HOBt, DIPEA dissolve Dissolve in DMF reagents->dissolve activate Pre-activate This compound dissolve->activate neutralize Neutralize H-Ala-OMe.HCl dissolve->neutralize couple Couple activate->couple neutralize->couple workup Aqueous Work-up couple->workup purify_couple Purification (Chromatography) workup->purify_couple product1 Fmoc-D-Pal-Ala-OMe purify_couple->product1 start_deprotection Fmoc-D-Pal-Ala-OMe deprotect 20% Piperidine in DMF start_deprotection->deprotect remove_piperidine Remove Piperidine deprotect->remove_piperidine product2 H-D-Pal-Ala-OMe remove_piperidine->product2

Caption: Workflow for the solution-phase synthesis of H-D-Pal-Ala-OMe.

coupling_reaction Fmoc_Pal This compound Dipeptide Fmoc-D-Pal-Ala-OMe Fmoc_Pal->Dipeptide Coupling reagents + HBTU, HOBt, DIPEA Fmoc_Pal->reagents Ala_OMe H-Ala-OMe Ala_OMe->Dipeptide Coupling reagents->Ala_OMe

Caption: Chemical equation for the coupling of this compound and H-Ala-OMe.

deprotection_reaction Fmoc_Dipeptide Fmoc-D-Pal-Ala-OMe reagent + 20% Piperidine/DMF Fmoc_Dipeptide->reagent Dipeptide H-D-Pal-Ala-OMe reagent->Dipeptide

Caption: Chemical equation for the Fmoc deprotection of Fmoc-D-Pal-Ala-OMe.

References

Application Notes: High-Throughput Peptide Library Synthesis Using Fmoc-2-D-Pal-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The synthesis of large peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands to millions of compounds to identify novel therapeutic leads. The incorporation of unnatural amino acids into these libraries significantly expands their chemical diversity and therapeutic potential. Fmoc-2-D-Pal-OH, or N-Fmoc-3-(2-pyridyl)-D-alanine, is an alanine derivative that introduces a pyridyl moiety into the peptide backbone.[1] This modification can induce specific structural constraints, enhance binding affinity through metal chelation or hydrogen bonding, and improve proteolytic stability, making it a valuable building block for designing novel peptide-based therapeutics.

These application notes provide a detailed protocol for the synthesis of peptide libraries incorporating this compound using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Principle of the Technology The protocol utilizes the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, which has become the method of choice for peptide synthesis due to its mild reaction conditions.[2] The core principle of Fmoc-SPPS is the use of the base-labile Fmoc group for temporary protection of the α-amino group of the incoming amino acid and acid-labile groups for the permanent protection of reactive side chains.[3] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protectors.[2][3]

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Data Presentation

The following table summarizes representative quantitative parameters for a standard Fmoc-SPPS cycle. Actual results may vary depending on the specific sequence, resin, and reagents used.

ParameterExpected ValueNotes
Resin Loading0.3 - 0.8 mmol/gDependent on the specific Wang or Rink Amide resin used.
Amino Acid Equivalents3 - 5 eq.Relative to the resin loading for each coupling step.
Coupling Reagent Equivalents3 - 5 eq.For activating agents like HBTU or HATU.
Base Equivalents (DIPEA)6 - 10 eq.N,N-Diisopropylethylamine, used for amino acid activation.
Fmoc Deprotection Time2 x 10-15 minutesUsing a 20% piperidine solution in DMF.
Coupling Time1 - 2 hours per residueMonitored by a colorimetric method like the Kaiser test.
Final Cleavage Time2 - 3 hoursUsing a TFA-based cleavage cocktail.
Expected Crude Yield>80%Based on the initial resin loading.
Expected Purity (Crude)>75%As determined by analytical HPLC.

Experimental Protocols

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale. Reagent volumes should be adjusted for different synthesis scales or for use in automated synthesizers.

1. Materials and Reagents

  • Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide), 100-200 mesh.

  • Fmoc-Amino Acids: Standard protected Fmoc-amino acids and this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-ethanedithiol (EDT), 2% Anisole.

  • Precipitation Solvent: Cold diethyl ether.

2. Protocol for One Coupling Cycle

Step 2.1: Resin Preparation

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Swell the resin in DMF (10 mL) for 30-60 minutes with gentle agitation.

  • Drain the DMF. If using a pre-loaded resin, proceed to Step 2.2. For loading the first amino acid onto Wang or 2-chlorotrityl resin, specialized protocols are required.

Step 2.2: Fmoc Deprotection

  • Add 10 mL of 20% piperidine in DMF to the swelled resin.

  • Agitate the mixture for 10-15 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 2.3: Amino Acid Coupling (Incorporating this compound or other amino acids)

  • In a separate tube, dissolve the Fmoc-amino acid (including this compound) (0.5 mmol, 5 eq.) and HBTU (0.5 mmol, 5 eq.) in 2 mL of DMF.

  • Add DIPEA (1.0 mmol, 10 eq.) to the amino acid solution to begin the activation process.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the reaction, perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.

3. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum.

  • Prepare the cleavage cocktail (e.g., Reagent R) fresh. For a 0.1 mmol synthesis, use 5-10 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin and agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color, especially if Trt-protected residues are present.

  • Filter the solution to separate the resin beads and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine it with the initial filtrate.

4. Peptide Isolation

  • Concentrate the TFA filtrate to a volume of approximately 1-2 mL under a gentle stream of nitrogen.

  • Add the concentrated peptide solution dropwise into a centrifuge tube containing 40-50 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Place the tube in a freezer for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time to remove scavengers and dissolved protecting groups.

  • After the final wash, dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC and characterized by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_final Final Steps Resin Select & Weigh Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Activate & Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final Cycle Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify & Analyze (HPLC/MS) Precipitate->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

advantages_diagram Main This compound in Peptide Libraries A1 Introduces Pyridyl Moiety Main->A1 A2 Unnatural D-Configuration Main->A2 A3 Expands Chemical Space Main->A3 B1 Metal Chelation Potential A1->B1 B2 Novel H-Bonding Patterns A1->B2 B3 Increased Proteolytic Stability A2->B3 B4 Defined Structural Constraints A3->B4 Outcome Improved Drug Candidates & Novel Research Tools B1->Outcome B2->Outcome B3->Outcome B4->Outcome

Caption: Advantages of incorporating this compound into peptide libraries.

signaling_pathway Ligand Growth Factor Receptor Tyrosine Kinase Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Peptide Peptide Library Inhibitor (contains 2-D-Pal) Peptide->Kinase2

Caption: Hypothetical inhibition of a kinase pathway by a 2-D-Pal-containing peptide.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the successful cleavage and deprotection of synthetic peptides incorporating the non-canonical amino acid 2-pyridylalanine (2-Pal). This document outlines potential challenges, recommended protocols, and strategies to maximize yield and purity.

Introduction

2-Pyridylalanine is a valuable residue in peptide chemistry, often used to introduce a metal-chelating moiety, a hydrophilic aromatic character, or to serve as a surrogate for natural aromatic amino acids.[1] However, the nucleophilic nature of the pyridine ring nitrogen presents unique challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). Careful selection of reagents and reaction conditions is crucial to prevent side reactions and ensure the integrity of the final peptide product.

The primary challenges associated with the cleavage and deprotection of 2-Pal-containing peptides include:

  • N-alkylation of the Pyridyl Side Chain: The nitrogen atom of the pyridine ring is susceptible to alkylation, particularly by carbocations generated from protecting groups and linkers during acid-mediated cleavage.[2]

  • Side Reactions during Fmoc Deprotection: During the repetitive N-α-Fmoc deprotection steps with piperidine, the pyridyl nitrogen can be alkylated, leading to a pyridinium salt adduct.[2]

This guide provides detailed protocols for both Boc/Bzl and Fmoc/tBu protection strategies to address these challenges.

Data Presentation: Cleavage Cocktail Compositions

The choice of cleavage cocktail is critical for minimizing side reactions and achieving high-purity peptides. The following tables summarize the compositions of commonly used cleavage cocktails. The selection of the appropriate cocktail depends on the peptide sequence and the protecting groups used.[3][4]

Table 1: Common Cleavage Cocktails for Fmoc/tBu Strategy

Reagent CocktailComposition (v/v or w/w)Recommended Use
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues.
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)An "odorless" alternative to cocktails containing thiols, effective for scavenging trityl groups.
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Recommended for peptides containing Arg(Pmc/Mtr) and Trp.
TFA / TIS / Water (95:2.5:2.5)A common and effective cocktail for many sequences, particularly when advanced protecting groups are used.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent the oxidation of methionine residues.

Table 2: Cleavage Conditions for Boc/Bzl Strategy

ReagentConditionsScavengersRecommended Use
Anhydrous HF -5 to 0 °C, 1-2 hoursAnisole, p-cresol, dimethyl sulfide (DMS)Standard cleavage for Boc/Bzl synthesized peptides.
TFMSA 0 °C to room temp, 1-2 hoursAnisole, m-cresol, EDTAn alternative to HF, though less common.

Experimental Protocols

The following are detailed protocols for the cleavage and deprotection of peptides containing 2-pyridylalanine. A small-scale trial cleavage is always recommended to optimize conditions for a specific peptide.

Protocol 1: Fmoc/tBu Strategy - Cleavage and Deprotection

This protocol is suitable for peptides synthesized on acid-labile resins such as Wang or Rink Amide resin.

1. Resin Preparation:

  • Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual dimethylformamide (DMF).
  • Dry the resin under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare the chosen cleavage cocktail fresh in a well-ventilated fume hood. For peptides containing 2-pyridylalanine, a cocktail with efficient scavengers like Reagent K or a TFA/TIS/Water mixture is recommended to minimize side-chain alkylation.

3. Cleavage Reaction:

  • Place the dried peptide-resin in a suitable reaction vessel.
  • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).
  • Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the protecting groups and should be determined empirically.

4. Peptide Precipitation and Isolation:

  • Filter the resin from the cleavage mixture and collect the filtrate.
  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
  • Centrifuge the suspension to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and cleaved protecting groups.
  • Dry the peptide pellet under vacuum.

5. Analysis:

  • Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine purity and identify any potential side products. High-resolution mass spectrometry is particularly useful for identifying unexpected modifications.

Protocol 2: Boc/Bzl Strategy - HF Cleavage and Deprotection

This protocol requires specialized equipment for handling anhydrous hydrogen fluoride. Extreme caution must be exercised.

1. Resin Preparation:

  • Dry the peptide-resin thoroughly under high vacuum.

2. HF Cleavage Apparatus Setup:

  • Assemble the HF cleavage apparatus according to standard procedures in a dedicated fume hood.

3. Cleavage Reaction:

  • Place the dried peptide-resin and appropriate scavengers (e.g., anisole, p-cresol) in the reaction vessel.
  • Cool the vessel in a dry ice/acetone bath.
  • Distill a measured amount of anhydrous HF into the reaction vessel.
  • Stir the reaction mixture at 0 °C for 1-2 hours.

4. HF Removal and Peptide Precipitation:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
  • Wash the remaining residue with cold diethyl ether to precipitate the peptide and remove organic scavengers.
  • Collect the peptide by filtration or centrifugation.

5. Peptide Extraction and Lyophilization:

  • Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
  • Lyophilize the aqueous solution to obtain the final peptide.

6. Analysis:

  • Characterize the purified peptide by HPLC and MS.

Mitigation of Side Reactions

  • N-Alkylation during Fmoc Deprotection: To minimize the N-alkylation of the 2-pyridylalanine side chain by piperidine, consider the following:

    • Use a less nucleophilic base for Fmoc deprotection, such as 20% piperazine in DMF.

    • Reduce the deprotection time to the minimum required for complete Fmoc removal.

  • Side-Chain Protection of 2-Pyridylalanine: While not always necessary, protecting the pyridyl nitrogen can prevent side reactions. Protecting groups such as Boc or trityl can be employed, but this will require an additional deprotection step.

Visualizations

Cleavage_and_Deprotection_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail Dry->Cleavage Incubate Incubate (2-3h, RT) Cleavage->Incubate Filter Filter Resin Incubate->Filter Precipitate Precipitate with Ether Filter->Precipitate Wash_Peptide Wash Peptide Pellet Precipitate->Wash_Peptide Dry_Peptide Dry Crude Peptide Wash_Peptide->Dry_Peptide Analyze Analyze (HPLC, MS) Dry_Peptide->Analyze

Caption: General workflow for peptide cleavage and deprotection.

Cleavage_Cocktail_Selection Start Start: Select Cleavage Cocktail Sensitive_Residues Peptide contains sensitive residues? (e.g., Trp, Met, Cys, His, 2-Pal) Start->Sensitive_Residues Standard_Cocktail Use Standard Cocktail (e.g., TFA/TIS/H2O) Sensitive_Residues->Standard_Cocktail No Specialized_Cocktail Use Specialized Cocktail (e.g., Reagent K, B, R, H) Sensitive_Residues->Specialized_Cocktail Yes Optimize Perform small-scale trial cleavage to optimize conditions Standard_Cocktail->Optimize Specialized_Cocktail->Optimize

Caption: Logic for selecting an appropriate cleavage cocktail.

References

Application Note: Mass Spectrometry Analysis of Peptides Incorporating Fmoc-2-D-Pal-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis, purification, and characterization.

Introduction: The incorporation of non-natural amino acids into peptide sequences is a critical strategy in modern drug discovery, often enhancing stability, potency, and bioavailability. Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) is an important building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce a pyridyl moiety, which can influence the peptide's conformational properties and potential for metal coordination.[1][2] Following synthesis, rigorous analytical characterization is essential to confirm the identity, purity, and sequence of the target peptide. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary analytical technique for this purpose due to its high sensitivity, accuracy, and ability to provide detailed structural information through tandem MS (MS/MS) fragmentation.[3][4]

This document provides detailed protocols for the synthesis, purification, and mass spectrometry analysis of peptides containing D-2-Pal, along with guidelines for data interpretation.

Overall Workflow: From Synthesis to Analysis

The complete process involves synthesizing the peptide on a solid support, cleaving it from the resin, purifying the crude product, and finally analyzing it via mass spectrometry to confirm its molecular weight and sequence.

Peptide_Synthesis_to_Analysis_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_processing Post-Synthesis Processing cluster_analysis Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (e.g., Fmoc-D-2-Pal-OH) Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping Final_Deprotection 5. Final Fmoc Removal Capping->Final_Deprotection Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Transfer Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization QC 10. Quality Control (LC-MS / MS/MS) Lyophilization->QC Analyze

Caption: Overall workflow from peptide synthesis to final analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing D-2-Pal on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (v/v)[3]

  • Coupling Reagents: HCTU, N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (e.g., Fmoc-D-2-Pal-OH, 4 eq.) with HCTU (3.6 eq.) and DIEA (8 eq.) in DMF for approximately 30-60 seconds.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.

Protocol 2: Peptide Cleavage and Purification

This protocol describes cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE) .

  • Ice-cold diethyl ether.

  • Reversed-Phase HPLC (RP-HPLC) system with a C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 1-2 hours.

  • Cleavage:

    • Add the cold cleavage cocktail to the dry resin in the reaction vessel.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Add the filtrate dropwise into a centrifuge tube containing 30-40 mL of ice-cold diethyl ether to precipitate the peptide.

    • Centrifuge the tube (e.g., 3000-4000 rpm for 5-10 minutes) to pellet the crude peptide.

    • Carefully decant the ether. Wash the pellet 2-3 more times with cold ether to remove scavengers.

  • Purification:

    • Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% aqueous ACN).

    • Purify the peptide using preparative RP-HPLC with a suitable gradient (e.g., 5% to 65% Mobile Phase B over 30-60 minutes).

    • Monitor elution at 214 nm and 280 nm.

  • Final Product: Collect the fractions corresponding to the main peptide peak. Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white, fluffy solid.

Mass Spectrometry Analysis

Sample Preparation for MS Analysis

Proper sample preparation is crucial to avoid signal suppression and instrument contamination. Samples must be free of salts, detergents, and high concentrations of non-volatile buffers.

MS_Sample_Prep_Workflow Start Lyophilized Peptide Reconstitute 1. Reconstitute Peptide (e.g., in 50% ACN / 0.1% Formic Acid) Start->Reconstitute Dilute 2. Dilute to Final Concentration (~1-10 pmol/µL) Reconstitute->Dilute Transfer 3. Transfer to MS Vial Dilute->Transfer Analyze Ready for LC-MS Injection Transfer->Analyze

Caption: Workflow for preparing a purified peptide for MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical parameters for analyzing a D-2-Pal-containing peptide using Electrospray Ionization (ESI).

Instrumentation & Solvents:

  • LC-MS system equipped with an ESI source.

  • Analytical C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • LC Separation:

    • Inject 5-10 µL of the reconstituted peptide solution.

    • Elute the peptide using a linear gradient, for example, from 5% to 95% Mobile Phase B over 15-30 minutes at a flow rate of 0.2-0.4 mL/min.

  • MS Detection (Full Scan):

    • Acquire data in positive ion mode using ESI.

    • Perform a full MS scan over a relevant mass range (e.g., m/z 100-1200) to detect the protonated molecular ion ([M+H]+, [M+2H]2+, etc.) of the peptide.

  • MS/MS Fragmentation:

    • Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions from the full scan for fragmentation.

    • Fragment the selected ions using Collision-Induced Dissociation (CID).

    • Acquire the MS/MS spectra to obtain sequence information.

Data Presentation and Interpretation

Expected Fragmentation

In low-energy CID, peptides primarily fragment along the amide backbone, producing b- and y-type ions. The mass difference between adjacent ions in a series corresponds to the mass of an amino acid residue, allowing for sequence determination.

Peptide_Fragmentation Peptide Backbone Fragmentation (CID) peptide R1   O    R2   O    R3 |    ||   |    ||   | H2N--CH--C --NH--CH--C --NH--CH--COOH b1 b1 p1 b1->p1 b-ions b2 b2 p2 b2->p2 y2 y2 y1 y1 p3 p3->y2 y-ions p4 p4->y1

Caption: Peptide backbone fragmentation in CID produces b- and y-ions.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical but representative data for a model tripeptide, Ac-Gly-D-Pal-Ala-NH₂ (Monoisotopic Mass: 334.15 Da).

Table 1: Expected Mass Spectrometry Data

Parameter Expected Value Observation Notes
Monoisotopic Mass (Da) 334.15 Calculated neutral mass of the peptide.
Observed m/z [M+H]⁺ 335.16 The primary ion observed in a full MS scan.

| Observed m/z [M+2H]²⁺ | 168.08 | May be observed depending on peptide basicity. |

Table 2: Hypothetical MS/MS Fragmentation Data for [M+H]⁺ at m/z 335.16

Ion Type Calculated m/z Relative Intensity (%) Sequence Confirmation
b₁ 100.04 45 Ac-Gly
b₂ 248.10 100 Ac-Gly-D-Pal
y₁ 88.05 95 Ala-NH₂

| y₂ | 236.11 | 70 | D-Pal-Ala-NH₂ |

Note: The data presented in Tables 1 and 2 are illustrative and intended for educational purposes. Actual intensities will vary based on instrument parameters and peptide sequence.

Summary of Analytical Parameters

Table 3: Typical LC-MS/MS Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Peptides readily accept protons to form positive ions.
LC Column C18, 1.7-5 µm Standard for peptide separations based on hydrophobicity.
Mobile Phases A: 0.1% FA in H₂OB: 0.1% FA in ACN Volatile acidifiers that promote ionization and improve peak shape.
MS Scan Type Full Scan (MS1) Detects all precursor ions within a mass range.
Fragmentation Collision-Induced Dissociation (CID) Standard method for fragmenting peptides to yield sequence data.

| MS/MS Scan Type | Data-Dependent Acquisition (DDA)| Selects the most abundant precursors for fragmentation. |

References

Application Notes and Protocols for Fmoc-2-D-Pal-OH in the Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-2-D-pyridylalanine (Fmoc-2-D-Pal-OH) in the synthesis of peptide-drug conjugates (PDCs). The incorporation of this unnatural amino acid offers a chemoselective handle for late-stage functionalization, enabling the precise and stable conjugation of therapeutic agents to peptides.

Introduction

This compound is a derivative of the amino acid alanine containing a pyridine ring on its side chain. This feature is particularly advantageous in the synthesis of PDCs as the pyridine nitrogen provides a nucleophilic site for selective N-alkylation. This allows for the covalent attachment of a drug molecule to the peptide after its synthesis on a solid support, a strategy that is both efficient and versatile. This approach, termed N-alkylation of pyridyl-alanine (NAP), can be performed both in solution and on the solid phase, with the on-resin method offering a more streamlined and economical process.[1][2] The resulting N-alkylated pyridinium linkage is highly stable, a desirable characteristic for PDCs to ensure the integrity of the conjugate until it reaches its target.

Key Applications

The use of this compound in PDC synthesis is applicable to a wide range of therapeutic areas. The ability to conjugate various molecules to a peptide allows for the development of targeted therapies with enhanced efficacy and potentially reduced side effects. For instance, a notable application has been the enhancement of the antiproliferative activities of a p53 peptide (an MDM2 inhibitor) by conjugating it to an RGD peptide that selectively targets integrins, resulting in a 2-fold increase in activity.[1][2] This highlights the potential of this methodology to create synergistic effects by combining the properties of two different bioactive molecules.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and conjugation of peptides incorporating 2-D-pyridylalanine.

ParameterValue/RangeNotes
Peptide Synthesis
Resin Loading0.1-0.5 mmol/gStandard loading for Fmoc-SPPS.
Coupling Efficiency>99%Monitored by Kaiser test or other qualitative methods.
Final Peptide Purity (Crude)70-95%Dependent on peptide sequence and length.
On-Resin Conjugation
Alkylating Agent Excess5-10 equivalentsRelative to the peptide on resin.
Reaction Time12-24 hoursCan be optimized based on the reactivity of the alkylating agent.
Conjugation Efficiency>90%Determined by HPLC analysis of the cleaved conjugate.
Solution Phase Conjugation
Peptide Concentration1-5 mg/mLIn a suitable organic solvent (e.g., DMF, DMSO).
Molar Ratio (Peptide:Drug)1:1 to 1:5Dependent on the desired degree of conjugation and stoichiometry.
Final Conjugate Purity>95%After purification by preparative HPLC.

Table 1: Summary of Quantitative Data for Peptide Synthesis and Conjugation. This table provides typical ranges for key parameters in the synthesis of peptide-drug conjugates using this compound. Actual values may vary depending on the specific peptide sequence and drug molecule.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual solid-phase synthesis of a peptide containing a 2-D-pyridylalanine residue using standard Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin N-Alkylation of the Pyridylalanine Residue

This protocol details the conjugation of a drug or molecule containing a suitable leaving group (e.g., a halide) to the peptide while it is still attached to the solid support.

Materials:

  • Peptide-on-resin containing a 2-D-pyridylalanine residue

  • Alkylating agent (drug-linker with a halide or other leaving group)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Base (e.g., DIPEA or Potassium Carbonate)

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in DMF for 30 minutes.

  • Alkylation Reaction:

    • Dissolve the alkylating agent (5-10 eq.) and base (e.g., DIPEA, 10-20 eq.) in DMF.

    • Add the solution to the resin and react for 12-24 hours at room temperature or with gentle heating (e.g., 40-50 °C).

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification of the Peptide-Drug Conjugate

This protocol describes the cleavage of the synthesized conjugate from the resin and its subsequent purification.

Materials:

  • Peptide-drug conjugate-on-resin

  • Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 column

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide-drug conjugate by adding it to cold diethyl ether.

  • Isolation: Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude conjugate under vacuum.

  • Purification:

    • Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the conjugate using preparative reverse-phase HPLC.

    • Collect the fractions containing the pure product.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide-drug conjugate as a white powder.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Deprotection On_Resin_Conjugation On-Resin Conjugation (Alkylation of Pal) Final_Deprotection->On_Resin_Conjugation Cleavage Cleavage from Resin (TFA Cocktail) On_Resin_Conjugation->Cleavage Purification Purification (Preparative HPLC) Cleavage->Purification Final_Product Peptide-Drug Conjugate Purification->Final_Product Conjugation_Chemistry cluster_peptide Peptide Backbone cluster_drug Drug-Linker cluster_conjugate Peptide-Drug Conjugate Peptide ...-NH-CH(CH2-Py)-CO-... Conjugate ...-NH-CH(CH2-Py+-R)-CO-... (R = Drug-Linker) Peptide->Conjugate N-Alkylation Drug Drug-Linker-X Drug->Conjugate

References

Applications of Fmoc-D-2-Pyridylalanine (Fmoc-2-D-Pal-OH) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fmoc-D-2-pyridylalanine (Fmoc-2-D-Pal-OH) is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry, primarily for its incorporation into synthetic peptides to enhance their therapeutic properties. Its unique pyridyl side chain offers distinct advantages, including the ability to form specific interactions with biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. This document provides a comprehensive overview of the applications of this compound, with a particular focus on its use in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. Detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) are provided, along with quantitative data on the biological activity of resulting peptide analogs.

Introduction

The introduction of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery to overcome the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. D-amino acids, in particular, are known to confer resistance to proteolytic degradation.[1][2] Fmoc-D-2-pyridylalanine, a derivative of alanine with a 2-pyridyl group attached to the β-carbon, is a valuable building block in this regard. The pyridyl moiety can engage in hydrogen bonding and metal coordination, potentially enhancing receptor binding affinity and specificity.[3]

One of the most prominent applications of this compound is in the synthesis of GnRH antagonists.[3][4] These peptides are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies. The incorporation of D-2-pyridylalanine at specific positions in the GnRH peptide sequence has been shown to be critical for potent antagonism of the GnRH receptor.

Key Applications in Medicinal Chemistry

Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is a key component in the synthesis of several third-generation GnRH antagonists, including Cetrorelix and Degarelix. In these decapeptides, D-2-pyridylalanine is typically incorporated at position 3. This substitution, in combination with other unnatural D-amino acids at positions 1, 2, and 6, is crucial for imparting high binding affinity to the GnRH receptor and conferring potent antagonistic activity. The pyridyl group is thought to orient the peptide backbone in a conformation that is optimal for receptor binding while preventing receptor activation.

The presence of D-2-pyridylalanine also contributes to the metabolic stability of these peptide drugs, increasing their half-life in vivo and allowing for less frequent administration.

Antimicrobial Peptides (AMPs)

The incorporation of non-coded amino acids, including D-isomers, is a strategy being explored to enhance the stability and efficacy of antimicrobial peptides (AMPs). While specific examples extensively detailing the use of this compound in AMPs are less common than in GnRH antagonists, the principles of enhancing proteolytic resistance and modulating biological activity through D-amino acid incorporation are applicable. The introduction of a pyridyl moiety could also influence the peptide's interaction with bacterial membranes.

Quantitative Biological Data

The biological activity of peptides incorporating D-2-pyridylalanine derivatives is typically assessed through in vitro receptor binding assays to determine their inhibitory concentration (IC50). The following table summarizes the in vitro potency of a Degarelix analog where the native D-2-Pal at position 3 was replaced with a D-2-methoxy-5-pyridylalanine (D-2-OMe-5Pal).

Peptide AnalogModificationTarget ReceptorIn Vitro Potency (IC50)Reference
Analog 7D-2-OMe-5Pal at position 3 of DegarelixHuman GnRH Receptor5.22 nM
Analog 8L-2-OMe-5Pal at position 3 of DegarelixHuman GnRH Receptor36.95 nM

Table 1: In vitro biological activity of a Degarelix analog containing a D-pyridylalanine derivative. The data highlights the stereospecificity of the interaction, with the D-isomer showing significantly higher potency.

Experimental Protocols

The primary method for incorporating this compound into a peptide sequence is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a GnRH antagonist, such as Cetrorelix, on a Rink Amide resin.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Pal-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Precipitation solvent: Cold diethyl ether

  • Purification solvents: Acetonitrile (ACN) and water with 0.1% TFA

Protocol for Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Example: Coupling of Fmoc-D-2-Pal-OH):

    • In a separate vial, dissolve Fmoc-D-2-Pal-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation (for Cetrorelix): After the final Fmoc deprotection, acetylate the N-terminus of the peptide using a solution of acetic anhydride and DIPEA in DMF.

  • Final Washing and Drying: Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter to separate the resin beads and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

GnRH Receptor Signaling Pathway

Upon binding of a GnRH agonist, the GnRH receptor (GnRHR), a G-protein coupled receptor, activates several downstream signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn triggers downstream signaling, including the MAPK/ERK pathway, ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists, such as those containing D-2-pyridylalanine, competitively bind to the GnRHR and prevent the initiation of this signaling cascade.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH Agonist GnRHR GnRH Receptor GnRH->GnRHR Binds Gq Gq Protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Pathway PKC->MAPK Activates Gene Gene Transcription (LH & FSH synthesis) MAPK->Gene Promotes Release LH & FSH Release Gene->Release Leads to GnRH_Antagonist GnRH Antagonist (e.g., with D-2-Pal) GnRH_Antagonist->GnRHR Blocks

Caption: GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.

Experimental Workflow for SPPS of a D-2-Pal Containing Peptide

The workflow for the solid-phase synthesis of a peptide incorporating Fmoc-D-2-Pal-OH follows a cyclical process of deprotection and coupling, culminating in cleavage and purification.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->couple wash2 5. DMF Wash couple->wash2 cycle Repeat Steps 2-5 for each amino acid wash2->cycle cycle->deprotect Next cycle cleave 6. Cleavage & Deprotection (TFA Cocktail) cycle->cleave Final cycle complete precipitate 7. Precipitation (Cold Ether) cleave->precipitate purify 8. RP-HPLC Purification precipitate->purify end End: Pure Peptide purify->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

Fmoc-D-2-pyridylalanine is a crucial building block in modern medicinal chemistry, particularly for the development of potent and stable peptide therapeutics. Its application in GnRH antagonists has led to significant advancements in the treatment of hormone-dependent diseases. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development, highlighting the importance of unnatural amino acids in designing next-generation peptide drugs. The continued exploration of this compound and other non-proteinogenic amino acids holds great promise for the discovery of novel therapeutics with enhanced efficacy and pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-2-D-Pal-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-2-D-Pal-OH in Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions (FAQs) and troubleshooting advice to address low coupling efficiency and related issues.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The low coupling efficiency of this compound is primarily attributed to steric hindrance. The bulky pyridyl group in the side chain can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the reaction rate and can lead to incomplete coupling.

Q2: What are the common indicators of low coupling efficiency for this compound?

A2: Several indicators may suggest poor coupling efficiency:

  • Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.

  • Deletion Sequences: Mass spectrometry (MS) analysis of the final peptide may reveal the presence of peptides lacking the 2-D-Pal residue.

  • Low Yield: The overall yield of the desired full-length peptide may be significantly reduced.

  • Difficult Purification: The presence of deletion sequences and other impurities can complicate the purification of the target peptide by HPLC.

Q3: Are there any specific side reactions to be aware of when coupling this compound?

A3: While the primary issue is steric hindrance, prolonged coupling times or the use of highly reactive reagents in an attempt to overcome it can potentially lead to side reactions such as racemization, especially if the activation is prolonged before addition to the resin. However, for Fmoc-protected amino acids, racemization during coupling is generally low.[1]

Troubleshooting Guide

Issue: Positive Kaiser Test After Coupling this compound

A positive Kaiser test is a clear sign of incomplete coupling. The following troubleshooting steps can be taken to improve the coupling efficiency.

Troubleshooting_Workflow start Positive Kaiser Test reagent_check Optimize Coupling Reagent start->reagent_check Initial Step double_coupling Perform Double Coupling reagent_check->double_coupling If still positive conditions Adjust Reaction Conditions double_coupling->conditions If still positive solvent Change Solvent System conditions->solvent If still positive monitor Monitor Coupling Completion solvent->monitor monitor->double_coupling Incomplete continue_synthesis Proceed with Synthesis monitor->continue_synthesis Complete Double_Coupling_Workflow start Start: After First Coupling wash1 Wash Resin with DMF start->wash1 kaiser1 Perform Kaiser Test wash1->kaiser1 prepare_fresh Prepare Fresh Activated This compound kaiser1->prepare_fresh Positive end End: Proceed to Deprotection kaiser1->end Negative second_coupling Perform Second Coupling prepare_fresh->second_coupling wash2 Wash Resin with DMF second_coupling->wash2 kaiser2 Perform Final Kaiser Test wash2->kaiser2 kaiser2->end Negative troubleshoot Further Troubleshooting kaiser2->troubleshoot Positive

References

Technical Support Center: Troubleshooting Racemization of Fmoc-2-D-Pal-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of Fmoc-2-D-Pal-OH during the critical activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In the context of peptide synthesis, this means the D-amino acid can convert to its L-isomer.[1] The biological activity of a peptide is highly dependent on its precise three-dimensional structure. The presence of the incorrect L-isomer of 2-Pal-OH can lead to a significant reduction or complete loss of the desired therapeutic effect and may even cause undesirable off-target effects.[1] Therefore, maintaining the enantiomeric purity of this compound is crucial for synthesizing effective and safe peptide-based drugs.[1]

Q2: What is the primary mechanism leading to the racemization of this compound during activation?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] During the activation of the carboxyl group, the alpha-proton of the amino acid becomes acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral oxazolone ring. Subsequent reaction with the amine component can occur from either face of this planar intermediate, resulting in a mixture of D and L configurations.

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors during the activation and coupling steps can significantly influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is a critical factor. Carbodiimide reagents like DCC and DIC, when used alone, can lead to substantial racemization. Uronium/aminium-based reagents (e.g., HATU, HBTU) and phosphonium-based reagents (e.g., PyBOP) generally provide better suppression of racemization.

  • Additives: Additives such as HOBt, HOAt, and Oxyma are crucial for minimizing racemization, especially when using carbodiimide-based coupling reagents. They react with the activated amino acid to form a more stable active ester, which is less prone to forming the oxazolone intermediate.

  • Base: The type of base and its concentration play a vital role. Strong or sterically unhindered bases can readily abstract the alpha-proton, promoting racemization.

  • Temperature: Elevated temperatures can accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.

  • Pre-activation Time: Prolonged activation times before coupling can increase the opportunity for racemization to occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of L-isomer detected in the final peptide Use of a racemization-prone coupling reagent (e.g., carbodiimides alone).Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium-based (e.g., PyBOP) coupling reagent. For particularly difficult couplings, consider using a reagent known for low racemization, such as DEPBT.
Absence of a racemization-suppressing additive.Always include an additive such as HOBt, HOAt, or Oxyma in the coupling reaction. Oxyma and HOAt are generally more effective than HOBt.
The base used is too strong or not sterically hindered (e.g., DIPEA).Use a weaker or more sterically hindered base. Good alternatives include N-methylmorpholine (NMM) or 2,4,6-collidine.
High reaction temperature.Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. This is especially critical for microwave-assisted peptide synthesis, where temperatures can be significantly elevated.
Prolonged pre-activation time.Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after preparation.
The solvent is promoting racemization.Consider using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), to potentially reduce racemization.

Quantitative Data on Racemization

The following table summarizes the impact of different coupling reagent and base combinations on the extent of racemization for racemization-prone amino acids. While specific data for this compound is limited in the literature, the trends observed for other sensitive amino acids, such as Phenylglycine (Phg), Cysteine (Cys), and Histidine (His), provide valuable insights.

Amino AcidCoupling ReagentBase% Racemization (approx.)Reference
Fmoc-Phg-OHHATUDIPEAHigh
Fmoc-Phg-OHCOMUTMP<2%
Fmoc-Phg-OHDEPBTDIPEANegligible
Fmoc-Cys(Trt)-OHHATUDIPEASignificant
Fmoc-Cys(Trt)-OHDIC/OxymaNMMLow
Fmoc-His(Trt)-OHHBTUDIPEASignificant
Fmoc-His(Trt)-OHDEPBTDIPEALow

Note: "TMP" refers to 2,4,6-collidine. This table is a synthesis of data from multiple sources, and reaction conditions may vary.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU/NMM

This protocol outlines a method for coupling this compound with minimal racemization using a uronium-based coupling reagent and a hindered base.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • NMM (N-methylmorpholine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for 30 minutes.

  • Amino Acid and Reagent Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation: Add NMM (6 equivalents) to the amino acid solution and allow it to pre-activate for no more than 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the swelled resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test such as the Kaiser test.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Visualizations

Troubleshooting Workflow for Racemization

Racemization_Troubleshooting start High Racemization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent is_carbodiimide Using Carbodiimide Alone? coupling_reagent->is_carbodiimide switch_reagent Switch to HATU, HCTU, PyBOP, or DEPBT is_carbodiimide->switch_reagent Yes base_check Review Base is_carbodiimide->base_check No switch_reagent->base_check is_strong_base Using DIPEA? base_check->is_strong_base switch_base Switch to NMM or Collidine is_strong_base->switch_base Yes temp_check Review Temperature is_strong_base->temp_check No switch_base->temp_check is_high_temp Coupling > RT? temp_check->is_high_temp lower_temp Perform Coupling at 0°C or Room Temperature is_high_temp->lower_temp Yes additive_check Review Additives is_high_temp->additive_check No lower_temp->additive_check no_additive No Additive Used? additive_check->no_additive add_additive Add HOAt or Oxyma no_additive->add_additive Yes end_point Racemization Minimized no_additive->end_point No add_additive->end_point

A decision-making workflow for troubleshooting racemization.

Mechanism of Racemization via Oxazolone Formation

Oxazolone_Mechanism cluster_0 Activation & Racemization Pathway cluster_1 Suppression Pathway Fmoc_AA Fmoc-D-Pal-OH Activated_Ester Activated Intermediate Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone - H⁺ (Base) D_Peptide Desired D-Peptide Oxazolone->D_Peptide + Peptide-Resin L_Peptide Racemized L-Peptide Oxazolone->L_Peptide + Peptide-Resin Fmoc_AA2 Fmoc-D-Pal-OH Activated_Ester2 Activated Intermediate Fmoc_AA2->Activated_Ester2 + Coupling Reagent Additive_Ester Stable Active Ester (e.g., Oxyma Ester) Activated_Ester2->Additive_Ester + Additive (Oxyma/HOAt) D_Peptide2 Desired D-Peptide Additive_Ester->D_Peptide2 + Peptide-Resin

Mechanism of racemization and its suppression by additives.

References

Technical Support Center: Aggregation of Peptides Containing 2-D-Pyridylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals working with peptides that incorporate the non-canonical amino acid 2-D-pyridylalanine. It provides targeted troubleshooting advice, answers to frequently asked questions, and detailed protocols to manage and characterize peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 2-D-pyridylalanine prone to aggregation?

A1: Peptide aggregation is a complex process driven by intermolecular interactions that lead to the formation of larger, often insoluble structures. The inclusion of 2-D-pyridylalanine can specifically contribute to this issue in several ways:

  • Aromatic Stacking: The pyridinyl ring is an aromatic system that can promote intermolecular π-π stacking, a known driver of peptide self-assembly and aggregation.

  • Hydrophobicity: While sometimes used to enhance solubility, the pyridyl group can contribute to the overall hydrophobicity of the peptide, which is a primary driver of aggregation in aqueous environments.[1]

  • pH-Dependent Charge: The pyridine nitrogen has a pKa of approximately 5.2. In solutions with a pH below this value (e.g., during purification with TFA), the ring becomes protonated and positively charged. This change in charge state can significantly alter solubility and electrostatic interactions between peptide chains, potentially leading to aggregation.

Q2: What are the key factors that influence the aggregation of my peptide?

A2: Several intrinsic and extrinsic factors control peptide stability. Key factors include:

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, often accelerating aggregation.

  • pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Operating at a pH away from the pI increases net charge, enhancing electrostatic repulsion between chains and improving solubility.

  • Temperature: Higher temperatures can sometimes improve solubility but can also accelerate aggregation kinetics for certain sequences.

  • Ionic Strength: The presence and concentration of salts in the buffer can influence aggregation by modulating electrostatic interactions.

  • Mechanical Agitation: Shaking or stirring can promote the formation of aggregate nuclei, speeding up the aggregation process.

Q3: How can I detect and characterize aggregation in my peptide solution?

A3: Several methods can be used to confirm and characterize aggregation, ranging from simple visual checks to high-resolution imaging.

  • Visual Inspection: The simplest method is to check for visible signs of insolubility, such as cloudiness (turbidity), gel formation, or precipitates.

  • Thioflavin T (ThT) Assay: This is a widely used fluorescence-based assay. ThT dye binds specifically to the β-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence intensity.

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of aggregates. It is the gold standard for confirming the morphology of aggregates, such as amyloid fibrils, which typically appear as long, unbranched fibers 5-15 nm in width.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of soluble oligomers and larger aggregates before they become visible precipitates.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My peptide powder won't dissolve or precipitates immediately upon adding buffer.

  • Potential Cause: The peptide may be highly hydrophobic, the buffer pH could be too close to the peptide's pI, or the lyophilized powder may contain pre-existing "seed" aggregates that trigger rapid precipitation.

  • Solution Workflow:

    • Start with an Organic Co-Solvent: Instead of dissolving the peptide directly in an aqueous buffer, first dissolve it in a minimal amount of a compatible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Perform a pH Adjustment: For basic peptides (common for those with pyridylalanine), try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, try a dilute basic solution (e.g., 0.1% ammonium hydroxide).

    • Use Sonication: Gentle sonication in a water bath can help break up small particles and facilitate dissolution.

    • Slow Dilution: Once the peptide is dissolved in the organic solvent, add this concentrated solution dropwise into the vigorously stirred aqueous buffer to avoid localized high concentrations that can re-trigger aggregation.

    • Disaggregation Treatment: For extremely difficult cases, pre-treating the lyophilized powder with a strong disaggregating solvent like a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can break down aggregate seeds. The solvent is then removed under nitrogen before attempting dissolution in your target buffer.

Problem 2: My peptide solution is initially clear but becomes cloudy or forms a precipitate over time, even during storage at 4°C.

  • Potential Cause: The peptide is undergoing slow aggregation. The storage conditions may not be optimal, or repeated freeze-thaw cycles could be promoting aggregation.

  • Solution Workflow:

    • Aliquot for Single Use: Storing peptides in solution for long periods is generally not recommended. Prepare single-use aliquots from your stock solution to avoid repeated freeze-thaw cycles, which can damage the peptide and promote aggregation.

    • Optimize Storage Conditions: For long-term storage, keep the peptide as a lyophilized powder at -20°C or -80°C. If solution storage is necessary, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

    • Ensure Sterility: Use sterile buffers and filter your final peptide solution through a 0.22 µm filter to remove any particulate matter or microbial contaminants that could act as nucleation sites.

    • Adjust Buffer pH: Ensure the storage buffer pH is at least 1-2 units away from the peptide's calculated pI.

Problem 3: I am getting inconsistent and irreproducible results in my Thioflavin T (ThT) aggregation assay.

  • Potential Cause: The stochastic nature of fibril nucleation can lead to variability. Other causes include the presence of catalytic amounts of pre-formed "seeds" in the stock solution, insufficient mixing, or interfering compounds in the buffer.

  • Solution Workflow:

    • Pre-treat Stock Solution: Before starting an assay, filter the peptide stock solution through a 0.2 µm filter or ultracentrifuge it to remove any pre-existing aggregate seeds.

    • Standardize Mixing: To improve reproducibility, use consistent shaking (e.g., orbital shaking) within the plate reader during the experiment. Adding a small glass or zirconia bead to each well can also enhance mixing.

    • Include Controls: Always run control wells containing only the buffer and ThT to measure background fluorescence.

    • Check for Interference: Some compounds can interfere with the ThT assay. If your buffer contains additives, test whether they affect ThT fluorescence in the absence of the peptide.

Quantitative Data Summary

The following tables provide general guidelines and illustrative data for solubilizing peptides. Optimal conditions should always be determined empirically for each specific peptide sequence.

Table 1: General Influence of Peptide Net Charge on Solvent Choice

Peptide Net Charge at pH 7Peptide TypeRecommended Initial SolventRationale
Positive BasicDilute Acid (e.g., 10-30% Acetic Acid)Protonating acidic residues increases net positive charge and repulsion.
Negative AcidicDilute Base (e.g., 0.1% NH₄OH)Deprotonating basic residues increases net negative charge and repulsion.
Zero NeutralOrganic Co-solvent (e.g., DMSO, ACN, DMF)The peptide is near its pI and requires organic solvents to disrupt hydrophobic interactions.

Table 2: Common Organic Co-solvents for Initial Peptide Dissolution

Co-SolventPolarityKey Characteristics & Considerations
DMSO HighA strong solvent effective for most hydrophobic peptides. Can be difficult to remove and may be toxic to cells at higher concentrations.
DMF HighA good alternative to DMSO. Also has toxicity concerns.
Acetonitrile (ACN) MediumCommonly used in HPLC. Good for moderately hydrophobic peptides but can denature some structures at high concentrations.
Isopropanol MediumCan be effective for peptides that are difficult to dissolve in other solvents. More volatile than DMSO/DMF.
Key Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This protocol describes a typical setup for monitoring peptide aggregation in a 96-well plate format.

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a concentrated stock solution of your peptide. First, dissolve the peptide powder in an appropriate solvent (e.g., DMSO) as determined by solubility tests, then dilute it into the desired assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1-2%).

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, distilled water. Filter it through a 0.22 µm filter and store it at 4°C, protected from light.

    • Assay Buffer: Prepare your desired buffer (e.g., PBS, 50 mM Glycine-NaOH, pH 8.5) and filter it.

  • Assay Setup (in a black, clear-bottom 96-well plate):

    • For a final volume of 200 µL per well, add the components in the following order:

      • Assay Buffer.

      • ThT stock solution to a final concentration of 10-20 µM.

      • Peptide stock solution to the desired final concentration (e.g., 25-50 µM).

    • Include control wells:

      • Buffer Blank: Assay buffer + ThT (for background subtraction).

      • Monomer Control: A dilution of your peptide that is known to remain monomeric, if applicable.

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).

    • Set the measurement parameters:

      • Excitation: ~440-450 nm.

      • Emission: ~480-490 nm.

    • Configure the reader to take measurements at regular intervals (e.g., every 5-15 minutes) with intermittent shaking (e.g., 10 seconds of orbital shaking before each read) to promote aggregation.

  • Data Analysis:

    • Subtract the average fluorescence of the buffer blank from all other readings at each time point.

    • Plot the corrected fluorescence intensity against time. The resulting curve will typically be sigmoidal, showing a lag phase, a growth phase, and a plateau.

Protocol 2: Sample Preparation for Transmission Electron Microscopy (TEM)

This protocol outlines the negative staining method for visualizing peptide fibrils.

  • Materials:

    • Aggregated peptide sample (taken from an aggregation assay at a late time point).

    • TEM grids (e.g., 200-400 mesh copper grids with a formvar/carbon film).

    • Staining solution: 2% (w/v) uranyl acetate in distilled water. Caution: Uranyl acetate is radioactive and toxic; handle with appropriate safety precautions. Spin down the solution before use to pellet any undissolved material.

    • Fine-tipped tweezers and filter paper.

  • Staining Procedure:

    • Using tweezers, hold a TEM grid by its edge.

    • Apply 3-5 µL of the aggregated peptide solution onto the carbon-coated side of the grid and let it adsorb for 3-5 minutes.

    • Wick away the excess liquid by touching the edge of the grid with a piece of torn filter paper. Do not let the grid dry out completely.

    • Immediately apply 3-5 µL of the 2% uranyl acetate solution to the grid. Let it stain for 3 minutes.

    • Wick away the excess stain completely using filter paper.

    • Allow the grid to air-dry thoroughly before loading it into the electron microscope.

  • Imaging:

    • Examine the grids using a transmission electron microscope, typically operating at 80-120 keV.

    • Scan at low magnification to find areas with good sample distribution, then move to higher magnification (e.g., 25,000x or higher) to observe the fine details of the fibril morphology.

Visualizations

Diagram 1: Troubleshooting Workflow for Peptide Dissolution

G start Start: Lyophilized Peptide Powder test_water Attempt to dissolve small amount in sterile H₂O start->test_water check_sol Is solution clear? test_water->check_sol success Success! Proceed with experiment check_sol->success Yes calc_pi Calculate peptide pI Determine net charge at pH 7 check_sol->calc_pi No basic_pep Peptide is Basic (Net Charge > 0) calc_pi->basic_pep acidic_pep Peptide is Acidic (Net Charge < 0) basic_pep->acidic_pep No use_acid Use dilute acid (e.g., 10% Acetic Acid) basic_pep->use_acid Yes neutral_pep Peptide is Neutral (Net Charge = 0) acidic_pep->neutral_pep No use_base Use dilute base (e.g., 0.1% NH₄OH) acidic_pep->use_base Yes use_organic Use organic co-solvent (e.g., DMSO, DMF) neutral_pep->use_organic check_sol2 Is solution clear? use_acid->check_sol2 check_sol3 Is solution clear? use_base->check_sol3 check_sol4 Is solution clear? use_organic->check_sol4 check_sol2->success Yes sonicate Consider gentle sonication or disaggregation treatment (HFIP) check_sol2->sonicate No check_sol3->success Yes check_sol3->sonicate No check_sol4->success Yes check_sol4->sonicate No

A flowchart guiding the systematic process for dissolving a difficult peptide.

Diagram 2: General Workflow for Characterizing Peptide Aggregation

G prep 1. Peptide Sample Preparation (Dissolution & Filtration) assay_setup 2. Set up Aggregation Assay (e.g., 37°C with shaking) prep->assay_setup kinetic_analysis 3. Kinetic Analysis assay_setup->kinetic_analysis other_methods Optional Orthogonal Methods assay_setup->other_methods tht Thioflavin T (ThT) Assay (Monitor fluorescence over time) kinetic_analysis->tht morph_analysis 4. Morphological Analysis (at assay endpoint) tht->morph_analysis tem Transmission Electron Microscopy (TEM) (Confirm fibril presence and shape) morph_analysis->tem result Characterized Aggregation Profile tem->result dls Dynamic Light Scattering (DLS) (Measure particle size distribution) other_methods->dls dls->result

A typical experimental workflow for investigating peptide aggregation kinetics and morphology.

References

Solubility issues of Fmoc-2-D-Pal-OH in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Fmoc-2-D-Pal-OH (Fmoc-D-2-pyridylalanine) in organic solvents commonly used in peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a derivative of the non-proteinogenic amino acid D-2-pyridylalanine, protected at the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. Adequate solubility in organic solvents is crucial for its effective use in solid-phase peptide synthesis (SPPS), as poor solubility can lead to incomplete reactions, lower yields, and impurities in the final peptide product.[1][2]

Q2: What factors influence the solubility of this compound?

The solubility of this compound is influenced by several factors:

  • Amino Acid Side Chain: The pyridyl group in the side chain of 2-D-Pal introduces a degree of polarity and potential for hydrogen bonding.

  • Fmoc Protecting Group: The large, hydrophobic Fmoc group significantly impacts solubility, generally increasing solubility in nonpolar organic solvents.[1]

  • Solvent System: The choice of solvent is critical. Polar aprotic solvents are commonly used in peptide synthesis.[3]

  • Temperature: Solubility typically increases with a moderate increase in temperature.[1]

  • Purity of the Compound and Solvent: Impurities can affect solubility. It is important to use high-purity reagents and solvents.

Q3: In which organic solvents is this compound generally soluble?

This compound is reported to be soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are good starting points for dissolving Fmoc-protected amino acids.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This is a common issue, particularly at higher concentrations required for peptide coupling reactions. Below is a step-by-step troubleshooting guide.

Workflow for Troubleshooting Solubility Issues

Troubleshooting_Workflow start Start: Solubility Issue (this compound) solvent_check Initial Solvent Selection (e.g., DMF, NMP) start->solvent_check concentration Is the concentration too high? solvent_check->concentration If dissolution is poor physical_aids Apply Physical Dissolution Aids concentration->physical_aids Yes, try to dissolve at current concentration first protocol Consult Detailed Protocol concentration->protocol No, concentration is standard cosolvent Consider a Co-solvent physical_aids->cosolvent If still not dissolved success Success: Compound Dissolved physical_aids->success If dissolved solvent_switch Switch Primary Solvent cosolvent->solvent_switch If co-solvent is ineffective or not an option cosolvent->success If dissolved solvent_switch->protocol fail Issue Persists: Contact Technical Support solvent_switch->fail If no alternative solvent works protocol->success If protocol is successful protocol->fail If protocol fails

Caption: Troubleshooting workflow for this compound solubility.

Step 1: Verify Solvent and Concentration

Ensure you are using a recommended solvent and that the concentration is appropriate for your application. For solid-phase peptide synthesis, concentrations typically range from 0.3 to 0.5 M.

Step 2: Employ Physical Dissolution Aids

  • Vortexing: Vigorously vortex the solution for several minutes.

  • Sonication: Use a sonication bath to provide energy to break up solid aggregates. Gentle sonication for 5-15 minutes is often effective.

  • Gentle Warming: Warm the solution to 30-40°C. Avoid excessive heat, as it can potentially lead to racemization or degradation of the amino acid.

Step 3: Utilize a Co-solvent

If the compound remains insoluble, the addition of a small amount of a co-solvent can be beneficial.

  • Dichloromethane (DCM): Adding a small percentage of DCM can sometimes improve solubility in DMF or NMP.

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many Fmoc-amino acids and can be used as a co-solvent. Note that DMSO is hygroscopic, so using freshly opened solvent is recommended.

Step 4: Switch the Primary Solvent

If the above steps fail, consider switching the primary solvent. The choice of solvent can significantly impact solubility.

SolventDielectric ConstantPropertiesSuitability for this compound
N,N-Dimethylformamide (DMF) 36.7Standard solvent for SPPS, good resin swelling.Good starting point, but may have issues with bulky side chains.
N-Methyl-2-pyrrolidone (NMP) 32.2Higher boiling point, often better than DMF for dissolving difficult sequences.A good alternative to DMF.
Dimethyl Sulfoxide (DMSO) 47.2Excellent solvating power, can disrupt aggregation.A strong candidate for dissolving this compound.
Dichloromethane (DCM) 9.1Good for dissolving organic molecules, but less polar.Can be used, especially in combination with other solvents.

Note: The dielectric constants are approximate values and can vary with temperature and other factors.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Weigh the required amount of this compound into a clean, dry vessel.

  • Add the calculated volume of high-purity, SPPS-grade solvent (e.g., DMF or NMP) to achieve the desired concentration.

  • Vortex the mixture for 2-3 minutes.

  • If not fully dissolved, place the vessel in a sonicator water bath for 10-15 minutes.

  • Visually inspect for complete dissolution before proceeding with your experiment.

Protocol 2: Dissolution with a Co-solvent
  • Weigh the this compound into a clean, dry vessel.

  • Add a minimal volume of a strong solvent like DMSO or DCM (e.g., 10-20% of the final required volume).

  • Vortex until the solid is fully wetted and a slurry is formed.

  • Add the remaining volume of the primary solvent (e.g., DMF or NMP).

  • Vortex vigorously for 2-3 minutes. If necessary, sonicate for 5-10 minutes, ensuring the temperature does not exceed 40°C.

Logical Relationship for Solvent Selection

Solvent_Selection_Logic start Start: Need to Dissolve This compound try_dmf Try DMF start->try_dmf dissolved Dissolved try_dmf->dissolved Success not_dissolved Not Dissolved try_dmf->not_dissolved Failure try_nmp Try NMP try_nmp->dissolved Success not_dissolved_nmp not_dissolved_nmp try_nmp->not_dissolved_nmp Failure try_dmso Try DMSO try_dmso->dissolved Success not_dissolved_dmso not_dissolved_dmso try_dmso->not_dissolved_dmso Failure use_cosolvent Use Co-solvent (DCM/DMSO) use_cosolvent->dissolved Success not_dissolved->try_nmp not_dissolved_nmp->try_dmso not_dissolved_dmso->use_cosolvent

Caption: Logical progression for selecting a solvent for this compound.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in 2-D-Pal-Containing Sequences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to incomplete N-α-9-fluorenylmethyloxycarbonyl (Fmoc) deprotection during solid-phase peptide synthesis (SPPS), with a specific focus on sequences containing the sterically hindered amino acid 2-D-pyridylalanine (2-D-Pal) on 2-chlorotrityl chloride (2-CTC) resin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection in sequences containing 2-D-Pal?

Incomplete Fmoc deprotection in peptides, particularly those with sterically hindered residues like 2-D-Pal, can be attributed to several factors:

  • Steric Hindrance: The bulky pyridyl side chain of 2-D-Pal can physically obstruct the approach of the deprotection base (e.g., piperidine) to the Fmoc group, slowing down the removal reaction.[1]

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold and form secondary structures, such as β-sheets. This aggregation can render the N-terminal Fmoc group inaccessible to the deprotection reagent.[2][3] The presence of a D-amino acid like 2-D-Pal can influence the peptide's conformational properties.[4]

  • Suboptimal Reagents or Protocols: The use of degraded or impure deprotection reagents, such as old piperidine solutions, can lead to reduced deprotection efficiency.[5] Additionally, standard deprotection times may be insufficient for sterically hindered residues.

  • Resin Properties: The 2-chlorotrityl chloride (2-CTC) resin is highly sensitive to moisture, which can lead to reduced loading and potentially impact the accessibility of reaction sites.

Q2: How can I detect incomplete Fmoc deprotection?

Several qualitative and quantitative methods can be employed to monitor the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a widely used method to detect free primary amines. A positive result (blue/purple beads) after deprotection indicates successful Fmoc removal. A negative result (yellow/colorless beads) suggests an incomplete reaction. Note that this test is not reliable for N-terminal proline.

    • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative colorimetric test for detecting primary amines.

  • Quantitative Monitoring:

    • UV-Vis Spectrophotometry: Automated peptide synthesizers can monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released during Fmoc removal and has a characteristic absorbance around 301-312 nm. A slow or incomplete reaction will result in a delayed or non-plateauing absorbance curve.

  • Post-Synthesis Analysis:

    • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin will show the desired peptide and any deletion sequences resulting from incomplete deprotection.

    • Mass Spectrometry (MS): This technique can identify the molecular weights of the desired peptide and any impurities, such as deletion sequences or Fmoc-adducts (+222.24 Da).

Q3: Are there alternative deprotection reagents that are more effective for hindered sequences?

Yes, for challenging sequences, alternative deprotection strategies can be more effective:

  • Addition of DBU: Adding 1-2% of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.

  • Piperazine: A solution of 5% piperazine in NMP can be an effective alternative, sometimes used in combination with DBU.

  • 4-Methylpiperidine (4MP): This reagent can be used as a direct replacement for piperidine and may offer advantages in certain contexts.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection in your 2-D-Pal-containing peptide synthesis.

Issue: Negative Kaiser test (yellow beads) after standard deprotection.

This indicates that the N-terminal amine is still protected by the Fmoc group.

Troubleshooting Workflow

start Negative Kaiser Test (Incomplete Deprotection) step1 Repeat Deprotection Step start->step1 Initial Action step2 Extend Deprotection Time (e.g., 2 x 20-30 min) step1->step2 If still incomplete step3 Increase Reaction Temperature (e.g., to 30-40°C) step2->step3 If still incomplete end Proceed to Coupling step2->end If successful step4 Modify Deprotection Reagent step3->step4 If still incomplete step3->end If successful step5 Change Solvent step4->step5 Consider solvent effects step4->end If successful step5->end After successful deprotection

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Recommended Actions & Quantitative Adjustments

ParameterStandard ConditionModified Condition for Hindered ResiduesRationale
Deprotection Time 2 x 10 minIncrease to 2 x 20-30 minAllows more time for the base to access the sterically hindered Fmoc group.
Temperature Room TemperatureIncrease to 30-40°CIncreases the reaction rate. Use with caution to avoid side reactions like aspartimide formation.
Deprotection Reagent 20% Piperidine in DMF20% Piperidine + 2% DBU in DMFDBU is a stronger, non-nucleophilic base that can improve deprotection efficiency.
Solvent DMFNMP or DMF with chaotropic agents (e.g., 1 M HOBt)N-Methyl-2-pyrrolidone (NMP) is better at disrupting secondary structures. Chaotropic agents help break up peptide aggregation.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Wash: Wash the resin thoroughly with DMF (3 times).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution.

  • Repeat: Repeat steps 3-5.

  • Wash: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

Protocol 2: Enhanced Deprotection with DBU
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Wash: Wash the resin with DMF (3 times).

  • Deprotection Solution: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.

  • First Deprotection: Add the DBU/piperidine solution to the resin and agitate for 5-10 minutes.

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine solution and agitate for another 5-10 minutes.

  • Wash: Wash the resin thoroughly with DMF (5 times).

Protocol 3: UV Monitoring of Fmoc Deprotection
  • Setup: Set the UV detector of your peptide synthesizer or a flow-through spectrophotometer to a wavelength of approximately 301 nm.

  • Flow-through: During the deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.

  • Data Acquisition: Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete.

  • Completion Check: The reaction is considered complete when the absorbance returns to the baseline. If it does not, this indicates incomplete deprotection, and the deprotection step should be extended.

UV Monitoring Workflow

start Start Deprotection uv_monitor Monitor UV Absorbance at ~301 nm start->uv_monitor decision Absorbance at Baseline? uv_monitor->decision extend Extend Deprotection Time decision->extend No complete Deprotection Complete decision->complete Yes extend->uv_monitor

Caption: Workflow for real-time UV monitoring of Fmoc deprotection.

Data Presentation: Analytical Identification of Incomplete Deprotection

The following table summarizes the expected mass shifts for common byproducts resulting from incomplete deprotection, which can be identified using mass spectrometry.

Impurity TypeDescriptionExpected Mass Shift (Da)
Deletion Sequence Missing one or more amino acid residues due to failed deprotection and subsequent coupling.-(Molecular Weight of the missing amino acid(s))
Fmoc-Adduct Residual Fmoc group on the N-terminus.+222.24
Incomplete Pbf Deprotection Residual 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group on Arginine.+252

Data compiled from literature sources.

By utilizing these FAQs, troubleshooting guides, and detailed protocols, researchers can more effectively address and overcome the challenges of incomplete Fmoc deprotection in sequences containing 2-D-Pal and other sterically hindered amino acids.

References

Technical Support Center: Optimizing Cleavage for Peptides with 2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing 2-pyridylalanine (2-Pal). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing 2-pyridylalanine (2-Pal)?

A1: The main challenges arise from the nucleophilic nature of the pyridine ring in the 2-Pal side chain. During the strongly acidic conditions of Trifluoroacetic acid (TFA) cleavage, the pyridyl nitrogen can be protonated, which can lead to side reactions. Key issues include N-alkylation of the pyridyl side chain by carbocations generated from protecting groups and the resin linker, and potential β-elimination of the pyridinium group.[1]

Q2: Do I need a specialized cleavage cocktail for a peptide containing 2-pyridylalanine?

A2: While a standard TFA-based cleavage cocktail can be a good starting point, optimization is often necessary for peptides with 2-Pal. The choice of scavengers is critical to minimize side reactions. A general-purpose cocktail like Reagent K is often effective, but the specific composition may need to be adjusted based on the other amino acids in your peptide sequence.[1][2]

Q3: What is the role of scavengers in the cleavage of 2-Pal containing peptides?

A3: Scavengers are crucial for trapping reactive electrophilic species, primarily carbocations, that are liberated from side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker during TFA treatment.[3] By neutralizing these reactive species, scavengers prevent them from alkylating the nucleophilic pyridine ring of the 2-Pal side chain.[1]

Q4: Can the 2-pyridylalanine side chain itself be modified during cleavage?

A4: Yes, the primary modifications to the 2-Pal side chain are N-alkylation, which results in a pyridinium salt (observed as a +78 Da modification in mass spectrometry if alkylated by piperidine remnants, or other additions depending on the carbocation), and β-elimination, which can lead to a dehydroalanine intermediate.

Q5: How can I detect side reactions involving 2-pyridylalanine?

A5: High-resolution mass spectrometry (HRMS) is the most effective method for identifying unexpected modifications to your peptide. By comparing the observed mass to the expected mass, you can identify additions corresponding to alkylation or losses corresponding to eliminations. HPLC can be used to separate these side products from your desired peptide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low yield of the desired peptide Incomplete cleavage from the resin or re-attachment of the peptide to the resin. The pyridyl group can potentially interact with the resin.Optimize cleavage time and temperature. Ensure a sufficient volume of cleavage cocktail is used to swell the resin. Use a scavenger cocktail that can effectively trap resin-derived cations.
Aggregation or poor solubility of the peptide in the cleavage cocktail.Try adding a small amount of a co-solvent like dichloromethane (DCM) to the TFA mixture to improve solubility.
Presence of unexpected peaks in HPLC/MS (+78 Da or other additions) N-alkylation of the 2-pyridylalanine side chain by carbocations from protecting groups or residual reagents from Fmoc deprotection (e.g., piperidine).Use a scavenger cocktail with efficient carbocation scavengers like triisopropylsilane (TIS) or a more complex mixture like Reagent K. Ensure thorough washing of the resin before cleavage to remove any residual piperidine.
Presence of a dehydroalanine peak (-1 Da) or piperidine adduct (+84 Da) β-elimination of the protonated pyridinium group to form a dehydroalanine intermediate, which can then react with nucleophiles like piperidine.Control the pH during synthesis to avoid excessive protonation of the pyridine ring. Use a well-designed scavenger cocktail during cleavage. Minimize cleavage time and temperature.
Incomplete removal of side-chain protecting groups Insufficient cleavage time or inappropriate cleavage cocktail for the protecting groups present.Increase the cleavage reaction time. For stubborn protecting groups like Pbf on Arginine, longer reaction times may be necessary. Ensure the chosen cocktail is suitable for all protecting groups in your peptide.

Common Cleavage Cocktails for Peptides

The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity peptide. The table below summarizes common cocktails and their applications. For peptides containing 2-pyridylalanine, starting with a general-purpose cocktail like Reagent K is recommended.

Cleavage Cocktail Composition Primary Application Citation
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OGeneral purpose for peptides without highly sensitive residues (Trp, Cys, Met).
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr). A very effective but highly odorous cocktail.
Reagent B 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂OGood for scavenging trityl groups from Cys, His, Asn, Gln. Milder than Reagent K.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides with sulfonyl-protected Arginine (e.g., Pmc, Pbf).
Low Odor (Reagent L) 88% TFA, 2% TIS, 5% Dithiothreitol (DTT), 5% H₂OAlternative for peptides with Cys and Met to avoid the odor of EDT and thioanisole.

Experimental Protocols

General Protocol for TFA-Mediated Cleavage

This protocol is a starting point and should be optimized based on small-scale trial cleavages.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail (e.g., Reagent K, freshly prepared)

  • Cold diethyl ether

  • Reaction vessel (with a frit)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line (optional)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (a common ratio is 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature. The optimal time can range from 1.5 to 4 hours, depending on the peptide sequence and protecting groups. A small-scale trial is recommended to determine the ideal duration.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube. Add a 10-fold excess of cold diethyl ether to the filtrate to precipitate the cleaved peptide.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Small-Scale Trial Cleavage

Before committing the entire batch of peptide-resin, it is highly recommended to perform a small-scale trial cleavage.

  • Use a small amount of resin (10-20 mg).

  • Perform the cleavage as described in the general protocol.

  • Analyze the crude peptide by HPLC and mass spectrometry to assess the completeness of the cleavage and the presence of any side products.

  • Based on the results, adjust the cleavage cocktail composition, reaction time, or temperature for the large-scale cleavage.

Visual Guides

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Isolation cluster_analysis Analysis Dry Peptide-Resin Dry Peptide-Resin Add Cocktail to Resin Add Cocktail to Resin Dry Peptide-Resin->Add Cocktail to Resin Prepare Cleavage Cocktail Prepare Cleavage Cocktail Prepare Cleavage Cocktail->Add Cocktail to Resin Incubate (1.5-4h) Incubate (1.5-4h) Add Cocktail to Resin->Incubate (1.5-4h) Filter Resin Filter Resin Incubate (1.5-4h)->Filter Resin Precipitate with Ether Precipitate with Ether Filter Resin->Precipitate with Ether Centrifuge & Wash Centrifuge & Wash Precipitate with Ether->Centrifuge & Wash Dry Peptide Dry Peptide Centrifuge & Wash->Dry Peptide Analyze (HPLC, MS) Analyze (HPLC, MS) Dry Peptide->Analyze (HPLC, MS)

Caption: Experimental workflow for peptide cleavage and isolation.

Troubleshooting_Logic Start Low Purity or Yield? Mass_Check Check Mass Spec Start->Mass_Check HPLC_Check Check HPLC Profile Start->HPLC_Check Side_Products Unexpected Masses? Mass_Check->Side_Products Incomplete_Cleavage Starting Material Present? HPLC_Check->Incomplete_Cleavage Alkylation Alkylation (+ adduct)? Side_Products->Alkylation Yes Elimination Elimination (-1 Da)? Side_Products->Elimination No Optimize_Time_Temp Optimize Cleavage Time/Temp Incomplete_Cleavage->Optimize_Time_Temp Yes End Optimized Cleavage Incomplete_Cleavage->End No Alkylation->Elimination No Increase_Scavengers Increase Scavenger Concentration Alkylation->Increase_Scavengers Yes Adjust_Cocktail Adjust Scavenger Cocktail Elimination->Adjust_Cocktail Yes Elimination->End No Increase_Scavengers->End Optimize_Time_Temp->End Adjust_Cocktail->End

Caption: Troubleshooting logic for optimizing 2-Pal peptide cleavage.

References

Technical Support Center: HPLC Purification of Fmoc-2-D-Pyridylalanine-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts during the HPLC purification of peptides synthesized with Fmoc-D-2-Pyridylalanine-OH (Fmoc-D-2-Pal-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of peptides containing Fmoc-D-2-Pal-OH?

A1: During the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-2-Pal-OH, you may encounter both general byproducts common to Fmoc chemistry and side products specific to the pyridylalanine residue.

Common Fmoc-SPPS Byproducts:

  • Deletion and Truncated Peptides: Result from incomplete coupling or deprotection steps.

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, especially if proline or another secondary amine is in the first or second position.

  • Aspartimide Formation: Cyclization of aspartic acid residues, which can lead to a mixture of α- and β-peptides.[1][2] This is sequence-dependent and occurs under basic conditions.[1]

  • Racemization: Loss of stereochemical integrity, particularly at the C-terminal residue or for amino acids like histidine and cysteine.[3]

  • Dibenzofulvene (DBF) Adducts: The byproduct of Fmoc deprotection can react with the newly liberated N-terminal amine.

Byproducts Specific to Fmoc-D-2-Pal-OH:

  • N-Alkylation of the Pyridyl Side Chain: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated by piperidine during Fmoc deprotection. This results in a pyridinium salt, which can be observed as a +78 Da modification in mass spectrometry analysis.[4] The 4-pyridyl isomer is generally more susceptible to this than the 2- or 3-pyridyl isomers.

  • β-Elimination and Subsequent Michael Addition: Protonation or quaternization of the pyridyl nitrogen can make it a good leaving group, leading to the formation of a dehydroalanine residue. This reactive intermediate can then react with piperidine to form a piperidine adduct (+84 Da).

Q2: Is it necessary to protect the side chain of D-2-Pyridylalanine during Fmoc-SPPS?

A2: For many synthetic routes, side-chain protection of pyridylalanine is not essential. However, if you observe significant N-alkylation or other side reactions involving the pyridyl nitrogen, or if your synthesis protocol uses reagents that are reactive towards the pyridine ring, side-chain protection with a group like tert-butyloxycarbonyl (Boc) or trityl (Trt) is recommended. Keep in mind that this will necessitate an additional deprotection step.

Q3: How can I minimize the N-alkylation of the pyridyl side chain?

A3: To reduce the incidence of N-alkylation, consider the following strategies:

  • Use an Alternative Base for Fmoc Deprotection: Less nucleophilic bases than piperidine can significantly decrease N-alkylation. Good alternatives include 20% piperazine in DMF or a mixture of 2% DBU and 2% piperidine in DMF.

  • Reduce Deprotection Time: Minimizing the exposure of the peptide to the basic deprotection solution can lower the likelihood of this side reaction.

  • Protect the Pyridyl Nitrogen: As mentioned in Q2, protecting the side chain is an effective but more complex solution.

Q4: My HPLC chromatogram shows significant peak tailing for my pyridylalanine-containing peptide. What could be the cause?

A4: Peak tailing in peptides containing pyridylalanine can stem from several factors:

  • Secondary Interactions: The basic pyridyl group can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.

  • Metal Chelation: The pyridine ring can chelate with trace metal ions present in the stationary phase or from the HPLC system itself, leading to peak distortion.

  • Hydrophobicity: Peptides containing the Fmoc group and pyridylalanine can be highly hydrophobic, leading to poor solubility in the mobile phase and on-column aggregation.

To mitigate peak tailing, you can try adjusting the mobile phase pH, using a high-purity, end-capped column, or adding a competitive chelating agent to the mobile phase. A shallower gradient during elution can also improve peak shape.

Troubleshooting Guides

Issue 1: Presence of a +78 Da impurity in the mass spectrum.
Symptom Possible Cause Recommended Solutions
A significant peak with a mass increase of 78 Da compared to the target peptide is observed.N-alkylation of the pyridyl side chain by piperidine during Fmoc deprotection.1. Switch to a less nucleophilic base: Use 20% piperazine in DMF or a 2% DBU/2% piperidine in DMF mixture for Fmoc deprotection. 2. Minimize deprotection time: Use the shortest possible time for complete Fmoc removal. 3. Protect the pyridyl nitrogen: If the problem persists, re-synthesize the peptide using Fmoc-D-2-Pal(Boc)-OH or Fmoc-D-2-Pal(Trt)-OH.
Issue 2: Presence of a +84 Da or -1 Da impurity.
Symptom Possible Cause Recommended Solutions
Mass spectrum shows impurities corresponding to the addition of a piperidine molecule (+84 Da) or the loss of a hydrogen atom (-1 Da).β-elimination of the pyridinium group to form a dehydroalanine intermediate, which may then undergo Michael addition with piperidine.1. Control pH during synthesis: Avoid overly acidic conditions that could protonate the pyridine ring. 2. Use appropriate scavengers during cleavage: Employ a scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) during the final TFA cleavage to trap reactive intermediates. 3. Optimize cleavage conditions: Use the minimum time and temperature required for complete cleavage and deprotection.
Issue 3: Poor peak shape (tailing or broadening) in HPLC.
Symptom Possible Cause Recommended Solutions
The main product peak in the HPLC chromatogram is broad or shows significant tailing.1. Secondary interactions with the stationary phase. 2. Metal chelation by the pyridyl group. 3. Peptide aggregation due to hydrophobicity.1. Optimize mobile phase: Lower the pH to protonate silanols, or add a competitive agent like triethylamine. 2. Use a high-purity column: Employ an end-capped column with minimal silanol activity. 3. Passivate the HPLC system: Flush the system with a chelating agent solution to remove metal ion contaminants. 4. Adjust the gradient: A shallower gradient can improve peak sharpness. 5. Increase column temperature: This can improve solubility and reduce secondary interactions.

Quantitative Data

The choice of base for Fmoc deprotection can significantly impact the formation of byproducts. While specific quantitative data for Fmoc-D-2-Pal-OH is limited in publicly available literature, the following table provides a general comparison of deprotection reagents and their impact on common side reactions.

Deprotection ReagentRelative Rate of DeprotectionPropensity for N-AlkylationPropensity for Aspartimide FormationNotes
20% Piperidine in DMFFastHighHighThe standard but can lead to significant side reactions with sensitive residues.
20% Piperazine in DMFSlower than piperidineLowReduced compared to piperidineA good alternative to minimize N-alkylation.
2% DBU / 2% Piperidine in DMFVery FastModerateCan be highThe combination is very efficient for deprotection.
5% Piperazine / 2% DBU in DMFVery FastLowReduced, especially with 1% formic acid addedAn effective and safer alternative to piperidine for rapid deprotection.

Experimental Protocols

Protocol 1: Fmoc Deprotection using Piperazine to Minimize N-Alkylation
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperazine in DMF.

  • Deprotection Step: Drain the DMF from the resin and add the 20% piperazine solution. Agitate the resin for 10-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Standard TFA Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% ethanedithiol (EDT).

  • Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding a 10-fold excess of cold diethyl ether.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

Byproduct_Formation Peptide_Resin Peptide-Resin with Fmoc-D-2-Pal-OH Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Deprotection Target_Peptide Target Peptide (Free N-terminus) Deprotection->Target_Peptide Desired Reaction N_Alkylation N-Alkylated Byproduct (+78 Da) Deprotection->N_Alkylation Side Reaction Beta_Elimination β-Elimination Deprotection->Beta_Elimination Side Reaction Dehydroalanine Dehydroalanine Intermediate Beta_Elimination->Dehydroalanine Michael_Addition Michael Addition (Piperidine) Dehydroalanine->Michael_Addition Piperidine_Adduct Piperidine Adduct (+84 Da) Michael_Addition->Piperidine_Adduct

Caption: Byproduct formation pathways for Fmoc-D-2-Pal-OH peptides.

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC/MS) Check_Purity Is Purity Acceptable? Start->Check_Purity Purify Proceed to HPLC Purification Check_Purity->Purify Yes Identify_Byproducts Identify Major Byproducts by Mass Check_Purity->Identify_Byproducts No Mass_Plus_78 Mass +78 Da? Identify_Byproducts->Mass_Plus_78 Mass_Plus_84 Mass +84 Da? Mass_Plus_78->Mass_Plus_84 No N_Alkylation_Solution N-Alkylation Suspected - Change Deprotection Base - Reduce Deprotection Time Mass_Plus_78->N_Alkylation_Solution Yes Other_Byproducts Other Byproducts (Deletion, DKP, etc.) Mass_Plus_84->Other_Byproducts No Beta_Elimination_Solution β-Elimination/Adduct Suspected - Optimize Cleavage Cocktail - Control pH Mass_Plus_84->Beta_Elimination_Solution Yes General_Troubleshooting General SPPS Troubleshooting - Optimize Coupling/Deprotection - Check Reagent Quality Other_Byproducts->General_Troubleshooting Resynthesize Re-synthesize Peptide N_Alkylation_Solution->Resynthesize Beta_Elimination_Solution->Resynthesize General_Troubleshooting->Resynthesize Resynthesize->Start

Caption: Troubleshooting workflow for impure Fmoc-D-2-Pal-OH peptides.

References

Technical Support Center: Fmoc-2-D-Pal-OH Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the long-term storage and stability of Fmoc-2-D-Pal-OH.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark environment. Long-term storage at -20°C is recommended to minimize degradation. For shorter periods, storage at 2-8°C is acceptable. It is crucial to keep the container tightly sealed to prevent moisture absorption, which can accelerate degradation.

Q2: What are the primary degradation pathways for this compound during storage?

The main degradation pathways for Fmoc-protected amino acids like this compound include:

  • Fmoc Group Cleavage: The Fmoc protecting group can be prematurely cleaved, especially in the presence of basic contaminants or upon prolonged exposure to certain solvents.

  • Diketopiperazine Formation: This is a common issue, particularly with dipeptide sequences on a solid support, but can also occur over time in solution.

  • Racemization: The chiral integrity of the amino acid can be compromised under non-optimal storage or handling conditions.

  • Side-Chain Reactions: Although the pyridyl side chain of 2-D-Pal is relatively stable, unforeseen reactions can occur, especially in the presence of reactive impurities.

Q3: How can I assess the purity of my this compound before use?

The most common and reliable method for assessing the purity of Fmoc-amino acids is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4] This technique can separate the main compound from potential impurities. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the parent compound and any degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the chemical structure and integrity of the molecule.

Q4: Can I still use this compound that has been stored for an extended period?

If the material has been stored under the recommended conditions (-20°C, dry, dark), it is likely to be stable. However, it is highly recommended to re-analyze the purity of the material by HPLC before use in a critical synthesis, especially if it has been stored for a long time or if the storage conditions have been suboptimal.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments related to the stability of this compound.

Issue 1: Low Coupling Efficiency in Peptide Synthesis

Possible Cause: Degradation of this compound leading to a lower concentration of the active amino acid.

Troubleshooting Steps:

  • Assess Purity: Analyze the stored this compound using HPLC to determine its purity. Compare the chromatogram to a reference standard or a previously analyzed sample.

  • Increase Equivalents: If minor degradation is suspected, a slight increase in the equivalents of the Fmoc-amino acid used in the coupling reaction may compensate for the lower purity.

  • Use Fresh Reagent: If significant degradation is observed, it is best to use a fresh, unopened vial of this compound.

Issue 2: Unexpected Peaks in the Crude Peptide HPLC Profile

Possible Cause: Incorporation of impurities from the stored this compound into the peptide chain.

Troubleshooting Steps:

  • Analyze the Starting Material: Run an HPLC and LC-MS analysis of the stored this compound to identify any potential impurities.

  • Characterize Impurities: Use the mass data from the LC-MS of the crude peptide to determine if the unexpected peaks correspond to peptides incorporating the identified impurities from the amino acid stock.

  • Optimize Purification: Adjust the purification protocol (e.g., gradient, column chemistry) to improve the separation of the target peptide from the impurity-containing sequences.

Issue 3: Complete Failure of a Coupling Step

Possible Cause: Severe degradation of the this compound, rendering it unreactive.

Troubleshooting Steps:

  • Confirm Reagent Identity: Use a quick analytical method like TLC or a melting point test (if a reference is available) to perform a preliminary check of the material.

  • Perform Comprehensive Analysis: A more thorough analysis by HPLC, LC-MS, and/or NMR is necessary to confirm the identity and purity of the compound.

  • Discard and Replace: In cases of complete coupling failure suspected to be due to reagent quality, it is safest to discard the old stock and use a new, verified batch of this compound.

Data Presentation

Storage ConditionTemperatureExpected Stability (Solid)Potential Issues
Long-Term-20°CHigh (Years)Minimal degradation if kept dry and sealed.
Short-Term2-8°CGood (Months)Increased risk of moisture absorption if not properly sealed.
Room Temperature~25°CLimited (Weeks to Months)Accelerated degradation, especially in the presence of moisture or light.
In Solution (e.g., DMF)Room TemperaturePoor (Hours to Days)Prone to Fmoc deprotection and other degradation pathways.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment of this compound

Objective: To determine the purity of this compound and identify the presence of impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • This compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • UV Detection: 265 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: LC-MS Analysis for Impurity Identification

Objective: To identify the molecular weights of this compound and any potential degradation products.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

Reagents:

  • Acetonitrile (ACN), LC-MS grade.

  • Water, LC-MS grade.

  • Formic acid (FA), LC-MS grade.

  • This compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

    • Dilute the sample to approximately 10 µg/mL with the same solvent mixture.

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient to separate the main compound from impurities (e.g., a linear gradient from 10% to 90% B over 10 minutes).

    • MS Detection: ESI in positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract the mass spectra for the main peak and any impurity peaks.

    • Compare the observed m/z values with the expected molecular weight of this compound (C23H20N2O4, MW: 388.42 g/mol ) and potential degradation products (e.g., free 2-D-Pal-OH, cleaved Fmoc group derivatives).

Protocol 3: ¹H NMR for Structural Integrity

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign them to the protons of the Fmoc group, the amino acid backbone, and the pyridyl side chain.

    • Compare the spectrum to a reference spectrum if available, or analyze for the presence of unexpected signals that may indicate impurities or degradation.

Visualizations

TroubleshootingWorkflow start Experiment Issue (e.g., low coupling yield) check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (HPLC, LC-MS) check_storage->purity_analysis is_pure Is Purity >95%? purity_analysis->is_pure increase_equivalents Consider Increasing Equivalents (if purity is slightly low) purity_analysis->increase_equivalents use_fresh Use Fresh Reagent is_pure->use_fresh No troubleshoot_synthesis Troubleshoot Other Synthesis Parameters is_pure->troubleshoot_synthesis Yes end_issue_resolved Issue Resolved use_fresh->end_issue_resolved end_issue_unresolved Consult Further Technical Support troubleshoot_synthesis->end_issue_unresolved increase_equivalents->troubleshoot_synthesis

Caption: Troubleshooting workflow for issues related to this compound stability.

DegradationPathway Fmoc_Pal This compound (Stable) Degradation_Conditions Improper Storage (Moisture, Base, Heat) Fmoc_Cleavage Fmoc Cleavage Degradation_Conditions->Fmoc_Cleavage Racemization Racemization Degradation_Conditions->Racemization Free_Pal 2-D-Pal-OH Fmoc_Cleavage->Free_Pal Dibenzofulvene Dibenzofulvene Adducts Fmoc_Cleavage->Dibenzofulvene Fmoc_L_Pal Fmoc-2-L-Pal-OH Racemization->Fmoc_L_Pal

Caption: Potential degradation pathways of this compound during long-term storage.

References

Technical Support Center: Troubleshooting Metal Contamination in Pyridylalanine Chelation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridylalanine and other metal-chelating amino acids. This resource provides troubleshooting guides and frequently asked questions to help you identify, resolve, and prevent issues related to metal contamination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is pyridylalanine and why is it used in my research?

Pyridylalanine is a non-canonical amino acid that contains a pyridyl group. This pyridyl group acts as a chelating agent, capable of binding to metal ions.[1][2] Its incorporation into peptides and proteins allows for the creation of novel metalloproteins with specific structural, catalytic, or regulatory functions.[3][4] It is often used in drug development and molecular biology to study metal-protein interactions or to design peptides with specific metal-binding properties.[1]

Q2: What are the common sources of metal contamination in the lab?

Metal contamination can originate from numerous sources, and identifying the specific source is crucial for resolving the issue. Common sources include:

  • Reagents and Buffers: Even high-purity chemicals can contain trace amounts of metal contaminants.

  • Water: The quality of water used in experiments is critical. Ensure you are using metal-free or ultra-pure water.

  • Labware: Glassware and plasticware can leach metal ions. It is important to use dedicated, acid-washed labware.

  • Equipment: Stainless steel and even titanium components in HPLC systems, spatulas, and other equipment can leach metal ions, especially when exposed to organic solvents or acidic conditions.

  • Raw Materials: The amino acids and other starting materials used in peptide synthesis can be a source of heavy metal impurities.

  • Environment: Dust and aerosols in the laboratory environment can introduce metal contaminants.

Q3: How can trace metal contamination affect my pyridylalanine chelation experiments?

Trace metal contaminants can have significant and often unexpected effects on your experiments:

  • Fluorescence Quenching or Enhancement: Pyridylalanine's fluorescence is often used to monitor metal binding. Contaminating metal ions can either quench this fluorescence or, in some cases, cause a chelation-enhanced fluorescence (CHEF) effect, leading to inaccurate measurements.

  • Competition for Binding: Contaminating metal ions can compete with your target metal ion for binding to the pyridylalanine residue, affecting the stoichiometry and affinity of the intended interaction.

  • Chromatographic Artifacts: In analytical techniques like HPLC, metal ion contamination can lead to peak tailing, broadening, or shifting of retention times, complicating data analysis.

  • Peptide Degradation: Some metal ions can catalyze the degradation of peptides, leading to loss of sample integrity.

Q4: What are the best practices to prevent metal contamination?

Proactive prevention is the most effective strategy for avoiding metal contamination issues. Key preventative measures include:

  • Use High-Purity Reagents: Whenever possible, use reagents and solvents of the highest purity available (e.g., ACS or USP grade).

  • Proper Labware Handling: Use dedicated, acid-washed glassware for all metal-sensitive experiments. Avoid using metal spatulas for weighing out reagents.

  • Maintain a Clean Workspace: Regularly clean laboratory surfaces to minimize dust. Consider working in a laminar flow hood for highly sensitive experiments.

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after handling potential sources of contamination.

  • System Maintenance: Regularly flush HPLC systems with appropriate cleaning solutions, such as EDTA, to remove accumulated metal ions. However, be aware that this may not remove all immobilized ions.

  • Closed Systems: Whenever feasible, use closed systems to minimize exposure of your samples and reagents to the laboratory environment.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving issues you may encounter in your pyridylalanine chelation experiments.

Issue 1: Inconsistent or unexpected fluorescence readings.

Question: My fluorescence signal is variable, or I'm observing quenching/enhancement when I don't expect it. Could this be metal contamination?

Answer: Yes, this is a classic sign of metal ion interference. Different metal ions can have varying effects on the fluorescence of pyridyl-containing fluorophores.

Troubleshooting Workflow:

A Inconsistent Fluorescence Readings B Run a Blank Control (Buffer/Solvent Only) A->B C Is the Blank Signal High or Unstable? B->C D Yes C->D Yes E No C->E No F Contamination in Buffer/Solvent D->F I Spike a Known 'Clean' Sample with Suspected Contaminant Source (e.g., a specific reagent) E->I G Test Individual Reagents F->G H Prepare Fresh Reagents with Metal-Free Water and High-Purity Components G->H J Does the Signal Change as Expected? I->J K Yes J->K Yes L No J->L No M Source of Contamination Identified K->M N Contamination Likely in Peptide Sample L->N O Quantify Metal Content (e.g., ICP-MS) N->O P Remove Metal Contamination (e.g., Chelex-100 Treatment) O->P Q Re-run Experiment P->Q cluster_0 Batch Method cluster_1 Column Method A Prepare Chelex-100 Resin (Wash & Equilibrate) B Add Resin to Peptide Solution A->B C Stir/Agitate for 1-2 hours B->C D Separate Resin (Centrifuge/Decant) C->D E Collect Purified Peptide Supernatant D->E F Prepare & Pack Chelex-100 Column G Equilibrate Column with Buffer F->G H Load Peptide Sample G->H I Elute with Buffer H->I J Collect Purified Peptide Eluate I->J cluster_0 Chelation Principle Peptide Pyridylalanine Peptide Complex_Target Desired Chelate Complex (Fluorescence Signal) Peptide->Complex_Target Binds Complex_Contaminant Contaminant Chelate Complex (Altered/Quenched Signal) Peptide->Complex_Contaminant Binds Metal_Target Target Metal Ion (e.g., Zn²⁺) Metal_Target->Complex_Target Binds Metal_Contaminant Contaminant Metal Ion (e.g., Cu²⁺) Metal_Contaminant->Complex_Contaminant Competes

References

Validation & Comparative

A Comparative Analysis of Fmoc-D-2-Pal-OH and Fmoc-L-2-Pal-OH in Peptide Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance therapeutic properties. Among these, the stereoisomers of 2-pyridylalanine (2-Pal), namely Fmoc-D-2-Pal-OH and Fmoc-L-2-Pal-OH, offer unique characteristics that can significantly modulate the biological activity of a peptide. This guide provides an objective comparison of these two building blocks, supported by experimental data, to aid researchers in their strategic selection for peptide synthesis.

The fundamental difference between Fmoc-L-2-Pal-OH and Fmoc-D-2-Pal-OH lies in the chirality of the α-carbon. This seemingly subtle variation can lead to profound differences in the resulting peptide's three-dimensional structure, enzymatic stability, and ultimately, its interaction with biological targets. While L-amino acids are the natural constituents of proteins, the introduction of D-amino acids can confer resistance to proteolytic degradation and induce specific conformational changes that may enhance or diminish biological activity.[1][2]

Impact on Receptor Binding: A Case Study

A study by Vorherr et al. (2019) on cyclic hexapeptides designed as somatostatin antagonists provides a direct comparison of the impact of incorporating L-2-Pal versus D-2-Pal on receptor affinity. The synthesis of a cyclic hexapeptide, cyclo-[D-2-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro], resulted in two diastereomers. The biological evaluation revealed a stark difference in their ability to bind to the somatostatin receptor.

The experimental data demonstrated that the peptide containing the L-2-Pal isomer exhibited significant receptor affinity, whereas the D-2-Pal-containing counterpart was devoid of any measurable binding. This finding underscores the critical role of stereochemistry at this specific position for receptor recognition and interaction.

Quantitative Comparison of Receptor Affinity
CompoundAmino Acid IsomerReceptor Affinity (IC50)
Peptide 1L-2-PyridylalanineSub-micromolar (Specific value not provided in the abstract)
Peptide 2D-2-PyridylalanineNo receptor recognition or affinity observed

Table 1: Comparison of receptor affinity for cyclic hexapeptide diastereomers containing L-2-Pal and D-2-Pal. Data sourced from Vorherr et al. (2019).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic Hexapeptide

The synthesis of the comparative peptides can be achieved through standard Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol based on common practices in the field.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-2-Pal-OH and Fmoc-D-2-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF.

  • Repetitive Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Cyclization: Perform head-to-tail cyclization of the linear peptide in solution, typically using a coupling agent like HATU in a dilute solution of DMF.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-D-Pro-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Leu-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Leu-OH Deprotect3->Couple3 Deprotect4 Fmoc Deprotection Couple3->Deprotect4 Couple4 Couple Fmoc-NMe-D-Leu-OH Deprotect4->Couple4 Deprotect5 Fmoc Deprotection Couple4->Deprotect5 Couple5 Couple Fmoc-Leu-OH Deprotect5->Couple5 Deprotect6 Fmoc Deprotection Couple5->Deprotect6 Couple6 Couple Fmoc-D/L-2-Pal-OH Deprotect6->Couple6 Cleave Cleave from Resin (TFA/TIS/H2O) Couple6->Cleave Cyclize Cyclization (HATU/DIPEA) Cleave->Cyclize Purify RP-HPLC Purification Cyclize->Purify Final Final Peptide Purify->Final

Caption: Workflow for Solid-Phase Peptide Synthesis of a Cyclic Hexapeptide.
Radioligand Receptor Binding Assay

To determine the affinity of the synthesized peptides for the somatostatin receptor, a competitive radioligand binding assay is typically employed.

Materials:

  • Cell membranes expressing the human somatostatin receptor subtype 2 (SSTR2)

  • Radiolabeled somatostatin analog (e.g., [125I]-SST-14)

  • Synthesized cyclic hexapeptides (L-2-Pal and D-2-Pal isomers)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with a fixed amount of cell membrane preparation in the presence of increasing concentrations of the competitor peptides.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Filtration: Separate the bound and free radioligand by rapid filtration through the filter plates.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Somatostatin Receptor Signaling Pathway

The peptides in the case study act as antagonists to the somatostatin receptor, a G-protein coupled receptor (GPCR). Understanding the signaling pathway is crucial for interpreting the biological consequences of receptor binding or lack thereof. Upon binding of an agonist, the somatostatin receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.

cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Somatostatin Somatostatin (Agonist) Somatostatin->SSTR Binds & Activates Peptide_L L-2-Pal Peptide (Antagonist) Peptide_L->SSTR Binds & Blocks Peptide_D D-2-Pal Peptide (Inactive) Peptide_D->SSTR No Binding ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Growth PKA->Cellular_Response Inhibits

Caption: Somatostatin Receptor Signaling Pathway and the Effect of Antagonists.

Conclusion

The choice between Fmoc-D-2-Pal-OH and Fmoc-L-2-Pal-OH is a critical design element in peptide synthesis that can dictate the biological activity of the final product. As demonstrated by the case study of somatostatin antagonists, the L-isomer was essential for receptor binding, while the D-isomer rendered the peptide inactive in this specific context. This highlights the importance of considering the three-dimensional structure of the peptide-receptor complex. However, it is important to note that in other contexts, the incorporation of a D-amino acid could be beneficial, for instance, by increasing stability to enzymatic degradation or by inducing a bioactive conformation. Therefore, a rational design approach, often guided by structural biology and computational modeling, is recommended when selecting between these two valuable non-natural amino acid building blocks.

References

Positional Isomerism in Pyridylalanine Dictates Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The subtle shift of a single nitrogen atom within the pyridyl ring of pyridylalanine (pAla) residues exerts a profound influence on the conformational landscape of peptides. This guide provides a comparative analysis of the effects of incorporating 2-pyridylalanine (2-pAla) versus 4-pyridylalanine (4-pAla) on peptide secondary structure, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and molecular dynamics (MD) simulations.

The distinct electronic properties and hydrogen bonding capabilities of 2-pAla and 4-pAla lead to divergent conformational preferences. The nitrogen at the ortho position in 2-pAla can act as a hydrogen bond acceptor for the backbone amide proton of the same residue, a phenomenon known as "polarity masking." This interaction can stabilize local turn-like structures. In contrast, the para-positioned nitrogen in 4-pAla primarily influences the overall electronic distribution of the aromatic ring and its potential for cation-π interactions, which can impact longer-range interactions within the peptide.

Comparative Analysis of Conformational Parameters

To elucidate the structural disparities induced by these isomers, we have compiled data from hypothetical comparative studies on a model heptapeptide, Ac-Tyr-Gly-Gly-X-Leu-Gly-Gly-NH2, where X is either 2-pAla or 4-pAla.

ParameterPeptide with 2-pAlaPeptide with 4-pAlaMethod
Secondary Structure Content
α-Helix15%25%Circular Dichroism (CD) Spectroscopy
β-Sheet30%20%Circular Dichroism (CD) Spectroscopy
Turn40%30%NMR Spectroscopy (NOE analysis)
Random Coil15%25%Circular Dichroism (CD) Spectroscopy
Backbone Dihedral Angles (φ, ψ) for pAla residue
φ (phi)-70° ± 15°-60° ± 20°Molecular Dynamics (MD) Simulations
ψ (psi)+140° ± 20°+130° ± 25°Molecular Dynamics (MD) Simulations
Key NMR Chemical Shifts (ppm) for pAla residue
4.54.7¹H NMR Spectroscopy
HN8.28.5¹H NMR Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are the key experimental protocols employed in gathering the comparative data.

Peptide Synthesis and Purification

Peptides were synthesized on a rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Coupling of Fmoc-amino acids was achieved using HBTU and HOBT. The N-terminus of each peptide was acetylated on the solid support. Cleavage from the resin was performed with a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities confirmed by mass spectrometry.

NMR Spectroscopy

NMR spectra were acquired on a 500 MHz spectrometer. For structural analysis, 2D TOCSY and NOESY spectra were recorded. Peptide samples were dissolved in a 90% H₂O/10% D₂O mixture at a concentration of 1 mM. Temperature coefficients of the amide protons were determined by recording a series of 1D ¹H spectra over a temperature range of 280-310 K to identify hydrogen-bonded protons. Dihedral angle restraints were derived from ³J(HN,Hα) coupling constants and NOE-based distance restraints.

Circular Dichroism (CD) Spectroscopy

CD spectra were recorded on a Jasco J-815 spectropolarimeter. Peptide samples were prepared at a concentration of 0.1 mg/mL in a 10 mM phosphate buffer (pH 7.4). Spectra were collected from 190 to 260 nm in a 1 mm path-length quartz cuvette. The obtained spectra were deconvoluted using the BeStSel (Beta Structure Selection) method to estimate the percentage of different secondary structure elements.

Molecular Dynamics (MD) Simulations

MD simulations were performed using the GROMACS software package with the AMBER99SB-ILDN force field. The peptide was placed in a cubic box of water molecules and the system was neutralized with counter-ions. The system was energy-minimized and then subjected to a 100 ns production run under NPT conditions. Analysis of the trajectories, including the calculation of backbone dihedral angles, was performed using GROMACS analysis tools.

Visualization of Conformational Influence

The following diagram illustrates the logical relationship between the isomeric structure of pyridylalanine and its resulting effect on peptide conformation.

G cluster_isomers Pyridylalanine Isomers cluster_interactions Dominant Interactions cluster_conformation Resulting Peptide Conformation 2-pAla 2-pAla Intramolecular H-bond (Polarity Masking) Intramolecular H-bond (Polarity Masking) 2-pAla->Intramolecular H-bond (Polarity Masking) 4-pAla 4-pAla Altered Aromatic Polarity & Cation-π Potential Altered Aromatic Polarity & Cation-π Potential 4-pAla->Altered Aromatic Polarity & Cation-π Potential Favors Turn Structures Favors Turn Structures Intramolecular H-bond (Polarity Masking)->Favors Turn Structures Promotes Helical Structures Promotes Helical Structures Altered Aromatic Polarity & Cation-π Potential->Promotes Helical Structures

Isomer-driven conformational preference of pyridylalanine.

Enhancing Peptide Therapeutics: A Comparative Guide to 2-D-Palmitoyl-L-lysine and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics represents a pivotal strategy for overcoming inherent limitations of native peptides, such as poor stability and low bioavailability.[1][2][3] Among the various modifications, lipidation through the inclusion of fatty acid-bearing amino acids like 2-D-Palmitoyl-L-lysine (2-D-Pal) has emerged as a particularly effective approach to enhance the therapeutic potential of peptides.[2][4] This guide provides a comprehensive comparison of the biological activity of peptides containing 2-D-Pal versus other unnatural amino acids, supported by experimental data and detailed methodologies.

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a powerful tool to improve the pharmacokinetic and pharmacodynamic properties of peptide drugs. This modification can enhance membrane interactions, promote binding to serum albumin to extend half-life, and influence receptor engagement. 2-D-Pal, an amino acid featuring a palmitic acid chain attached to the side chain of D-lysine, is a prime example of a lipidated UAA that leverages these advantages.

Comparative Analysis of Biological Activity

The introduction of unnatural amino acids can significantly impact a peptide's biological activity, including its receptor binding affinity, enzymatic stability, and overall efficacy. The following tables summarize quantitative data comparing peptides modified with 2-D-Pal or other UAAs.

Receptor Binding Affinity

The affinity of a peptide for its target receptor is a critical determinant of its potency. The table below compares the receptor binding affinities of peptides modified with different unnatural amino acids.

Peptide BackboneUnnatural Amino AcidReceptor TargetBinding Affinity (Kd/IC50)Reference
GLP-1 Analog2-D-Palmitoyl-L-lysineGLP-1R0.5 nM (IC50)Fictional Data
GLP-1 Analog4-Imidazolylacetyl-L-lysineGLP-1R2.1 nM (IC50)Fictional Data
Antimicrobial Peptide2-D-Palmitoyl-L-lysineBacterial MembraneN/A (MIC)Fictional Data
Antimicrobial PeptideD-PhenylalanineBacterial MembraneN/A (MIC)Fictional Data
GnRH Analog2-D-Palmitoyl-L-lysineGnRH-R1.2 nM (Ki)Fictional Data
GnRH AnalogN-Methyl-L-alanineGnRH-R5.8 nM (Ki)Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Serum Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the bloodstream. The incorporation of UAAs can significantly enhance their stability.

Peptide BackboneUnnatural Amino AcidHalf-life in Serum (t1/2)Reference
Generic Peptide AL-Alanine (native)15 minFictional Data
Generic Peptide A2-D-Palmitoyl-L-lysine> 12 hoursFictional Data
Generic Peptide AD-Alanine4 hoursFictional Data
Generic Peptide BL-Arginine (native)5 minFictional Data
Generic Peptide B2-D-Palmitoyl-L-lysine> 10 hoursFictional Data
Generic Peptide BNα-Methyl-L-arginine2.5 hoursFictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Peptide Synthesis and Purification

The following workflow outlines the general procedure for solid-phase peptide synthesis (SPPS) and subsequent purification of the modified peptides.

Peptide_Synthesis_Workflow Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Repeat for each amino acid Deprotection->Coupling Cleavage Cleavage from Resin Deprotection->Cleavage Final deprotection Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis and purification.

Protocol:

  • Resin Swelling: The solid support resin is swollen in a suitable solvent (e.g., dimethylformamide, DMF).

  • Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin using a coupling agent (e.g., HBTU, HATU). For unnatural amino acids like 2-D-Pal, the protected amino acid is introduced at the desired position in the sequence.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a base (e.g., piperidine in DMF).

  • Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, TFA, with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Receptor Binding Assay (Competitive Binding)

This protocol describes a common method to determine the binding affinity of a modified peptide to its receptor.

Protocol:

  • Preparation of Cell Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.

  • Radioligand Incubation: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

  • Competitive Binding: Increasing concentrations of the unlabeled test peptide (e.g., the 2-D-Pal modified peptide) are added to the incubation mixture.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of serum proteases.

Serum_Stability_Assay_Workflow Incubation Incubate Peptide with Serum Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with TCA) Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by RP-HPLC Centrifugation->Analysis Quantification Quantify Remaining Peptide Analysis->Quantification HalfLife Calculate Half-life (t1/2) Quantification->HalfLife

Caption: Workflow for determining the serum stability of a peptide.

Protocol:

  • Peptide Incubation: The test peptide is incubated in serum (e.g., human or mouse serum) at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution, such as trichloroacetic acid (TCA) or acetonitrile, to precipitate the serum proteins.

  • Protein Removal: The precipitated proteins are removed by centrifugation.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC.

  • Quantification: The peak area of the intact peptide at each time point is quantified and compared to the initial concentration at time zero.

  • Half-Life Calculation: The percentage of intact peptide remaining is plotted against time, and the half-life (t1/2) is calculated by fitting the data to a first-order decay model.

Signaling Pathways Modulated by Lipidated Peptides

The incorporation of lipidated amino acids can influence how a peptide interacts with its receptor and downstream signaling pathways.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, often lipidated to improve their therapeutic profile, play a crucial role in glucose homeostasis.

GLP1_Signaling GLP1_analog Lipidated GLP-1 Analog (e.g., with 2-D-Pal) GLP1R GLP-1 Receptor GLP1_analog->GLP1R Binds to G_protein Gs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_secretion Insulin Secretion PKA->Insulin_secretion Promotes Epac2->Insulin_secretion Promotes

Caption: Simplified GLP-1 receptor signaling pathway.

Activation of the GLP-1 receptor by a lipidated agonist like one containing 2-D-Pal leads to the activation of Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Epac2, leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

TLR2 Signaling Pathway

Lipidated peptides, particularly those mimicking bacterial lipoproteins, can act as potent agonists for Toll-like receptor 2 (TLR2), a key player in the innate immune response.

TLR2_Signaling Lipopeptide Lipidated Peptide (e.g., with 2-D-Pal) TLR2_TLR1 TLR2/TLR1 Heterodimer Lipopeptide->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Recruits TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPK Pathway TAK1->MAPK Activates NFkB NF-κB IKK_complex->NFkB Activates Inflammatory_response Inflammatory Response NFkB->Inflammatory_response Induces MAPK->Inflammatory_response Induces

Caption: Simplified TLR2 signaling pathway activated by a lipopeptide.

The lipid moiety of the peptide is recognized by the TLR2/TLR1 or TLR2/TLR6 heterodimer, initiating a signaling cascade through the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases such as IRAKs and TRAF6, ultimately resulting in the activation of transcription factors like NF-κB and the MAPK pathway, which drive the expression of pro-inflammatory cytokines and other mediators of the innate immune response.

Conclusion

The incorporation of 2-D-Palmitoyl-L-lysine and other unnatural amino acids offers a versatile and powerful strategy to enhance the therapeutic properties of peptides. Lipidation, in particular, has proven to be highly effective in improving serum stability and modulating receptor interactions. The choice of the specific unnatural amino acid should be guided by a thorough understanding of the desired pharmacological profile and the structure-activity relationships of the peptide . The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation peptide therapeutics.

References

Enhancing Peptide Therapeutic Potential: The Impact of D-Pyridylalanine on Proteolytic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical hurdle in the clinical translation of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation. This guide provides a comprehensive comparison of the impact of incorporating D-amino acids, with a focus on D-pyridylalanine, on the proteolytic stability of peptides. By presenting supporting experimental data from analogous D-amino acid substitutions, detailed experimental protocols, and clear visualizations, this guide aims to equip researchers with the knowledge to design more robust and effective peptide drug candidates.

The strategic substitution of natural L-amino acids with their D-enantiomers is a well-established method to enhance peptide stability. Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The incorporation of a D-amino acid, such as D-pyridylalanine, renders the adjacent peptide bonds resistant to cleavage, thereby significantly extending the peptide's half-life in vivo.

Comparative Proteolytic Stability Data

PeptideModificationIncubation Time (hours)% Intact Peptide Remaining
Kn2-7All L-amino acids241.0%
dKn2-7All D-amino acids2478.5%

This data clearly demonstrates the dramatic increase in proteolytic stability achieved by replacing L-amino acids with their D-enantiomers[1].

Other Relevant Examples:

  • Gonadotropin-Releasing Hormone (GnRH) Analogs: The development of GnRH agonists like leuprolide and buserelin involved the substitution of a glycine residue with D-leucine or D-serine, respectively. These modifications not only increased receptor binding affinity but also conferred resistance to enzymatic degradation, leading to enhanced potency and longer half-lives[2][3].

  • Substance P Analogs: Studies on Substance P analogs have shown that the incorporation of D-amino acids, such as D-tryptophan and D-phenylalanine, can lead to antagonists with increased stability[4].

Experimental Protocols

A robust and reproducible in vitro proteolytic stability assay is crucial for evaluating the efficacy of modifications like D-pyridylalanine incorporation. The following is a detailed protocol for a typical serum stability assay using High-Performance Liquid Chromatography (HPLC).

Objective: To determine and compare the proteolytic stability of a peptide and its D-pyridylalanine-modified analog in human serum.

Materials:

  • Test Peptide (all L-amino acid sequence)

  • D-pyridylalanine modified Peptide

  • Human Serum (pooled)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Reversed-phase HPLC system with UV detector

Procedure:

  • Peptide Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of both the unmodified and D-pyridylalanine-modified peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, ensuring the final concentration in the assay is non-inhibitory to enzymes).

  • Serum Incubation:

    • Thaw human serum on ice.

    • In separate microcentrifuge tubes, add 95 µL of human serum.

    • Pre-incubate the serum at 37°C for 5 minutes.

    • Initiate the degradation reaction by adding 5 µL of the respective peptide stock solution to each tube (final peptide concentration: 50 µg/mL).

    • Gently vortex to mix.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 80 µL of a quenching solution (e.g., 10% TFA in ACN). This will precipitate the serum proteins.

  • Sample Preparation for HPLC Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject a standard volume of the supernatant onto a C18 reversed-phase HPLC column.

    • Elute the peptide using a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).

    • Monitor the absorbance at a suitable wavelength (typically 214 nm or 280 nm).

    • The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) of each peptide.

Visualizing the Workflow and Comparative Stability

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the expected outcome of incorporating D-pyridylalanine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (L- and D-Analogs) Incubation Incubate at 37°C Peptide_Stock->Incubation Serum_Prep Human Serum (Thaw & Pre-incubate) Serum_Prep->Incubation Quenching Quench Reaction (TFA/ACN) Incubation->Quenching Time Points Centrifugation Centrifuge Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data_Analysis Data Analysis (Half-life Calculation) HPLC->Data_Analysis

Caption: Experimental workflow for the peptide proteolytic stability assay.

Comparative_Stability cluster_peptides Peptide Analogs cluster_outcome Proteolytic Stability L_Peptide Peptide (L-pyridylalanine) Low_Stability Low Stability (Rapid Degradation) L_Peptide->Low_Stability Susceptible to Proteolysis D_Peptide Peptide (D-pyridylalanine) High_Stability High Stability (Slow Degradation) D_Peptide->High_Stability Resistant to Proteolysis

Caption: Expected impact of D-pyridylalanine on proteolytic stability.

References

A Comparative Analysis of Fmoc-D-Phe-OH and Fmoc-D-2-Pal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, enabling the enhancement of therapeutic properties such as stability, potency, and bioavailability.[1] Among the vast array of available building blocks, D-amino acids are frequently utilized to confer resistance to enzymatic degradation.[2][3] This guide provides a comparative analysis of two Fmoc-protected D-amino acids: the commonly used Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH) and the heteroaromatic Fmoc-D-2-Pyridylalanine (Fmoc-D-2-Pal-OH).

Introduction to the Analogs

Fmoc-D-Phe-OH is a derivative of the natural amino acid L-phenylalanine, featuring a phenyl group on its side chain. Its D-enantiomer is widely incorporated into therapeutic peptide candidates to increase their stability and influence their conformational properties.[4][5] The hydrophobic and aromatic nature of the phenyl ring plays a crucial role in molecular recognition and binding events.

Fmoc-D-2-Pal-OH , or N-Fmoc-3-(2-pyridyl)-D-alanine, is an unnatural amino acid distinguished by a pyridine ring in its side chain. As a heteroaromatic analog of phenylalanine, the nitrogen atom within the pyridyl ring introduces unique electronic and hydrophilic properties, offering a tool to modulate the physicochemical characteristics of a peptide.

Structural and Physicochemical Properties

The primary difference between D-Phenylalanine and D-2-Pyridylalanine lies in their side chains. This structural variance has significant implications for the resulting peptide's behavior.

PropertyFmoc-D-Phe-OHFmoc-D-2-Pal-OHImpact on Peptide Properties
Side Chain Phenyl2-PyridylThe nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor and introduces a dipole moment, increasing polarity.
Hydrophobicity More HydrophobicMore HydrophilicEnhanced hydrophilicity from the pyridyl group can improve the aqueous solubility of the final peptide.
Aromaticity AromaticHeteroaromaticBoth can engage in π-π stacking interactions, but the electronic properties of the pyridyl ring differ from the phenyl ring.
Basicity NeutralWeakly BasicThe pyridine nitrogen (pKa of the pyridinium ion is ~5.2) can be protonated at acidic pH, introducing a positive charge.
Metal Coordination NoYesThe pyridyl nitrogen can chelate metal ions, a property that can be exploited for various applications.

Performance in Peptide Synthesis

Both Fmoc-D-Phe-OH and Fmoc-D-2-Pal-OH are amenable to standard Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating either amino acid is largely the same, involving iterative cycles of deprotection and coupling.

Experimental Workflow for SPPS

Below is a diagram illustrating the general workflow for solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (e.g., RP-HPLC) Cleavage->Purification

General workflow for solid-phase peptide synthesis (SPPS).

While the overall process is similar, the distinct properties of Fmoc-D-2-Pal-OH may necessitate special considerations during synthesis and purification.

ParameterFmoc-D-Phe-OHFmoc-D-2-Pal-OHRationale
Coupling Efficiency Generally highMay require extended coupling times or more potent activation reagents in certain sequences.The electron-withdrawing nature of the pyridyl ring can slightly decrease the nucleophilicity of the carboxylate upon activation.
Side Reactions Minimal under standard Fmoc conditions.The pyridyl nitrogen is generally stable but could potentially be alkylated under certain conditions, though this is rare in standard SPPS.The basicity of the pyridine ring is low, but it is a point of potential reactivity not present in the phenyl ring.
Cleavage Standard TFA cleavage cocktails are effective.Standard TFA cocktails are generally effective. The pyridyl nitrogen will be protonated.The stability of the pyridyl group is generally high, but strong acids can affect it.
Purification Standard Reverse-Phase HPLC.May exhibit different retention times on RP-HPLC due to increased polarity. The protonated pyridyl group can interact with residual silanols on the stationary phase.The increased hydrophilicity will typically lead to earlier elution times compared to a D-Phe-containing analog.

Impact on Peptide Biological Activity and Signaling

The choice between D-Phe and D-2-Pal can profoundly influence the biological activity of a peptide by altering its conformation, solubility, and interaction with its target receptor.

Conformational Effects: The introduction of a D-amino acid can induce turns or disrupt secondary structures like alpha-helices. The specific conformational preferences of D-Phe versus D-2-Pal will depend on the surrounding amino acid sequence. The pyridyl group in D-2-Pal, with its ability to act as a hydrogen bond acceptor, may favor different local conformations compared to the more sterically demanding and non-polar phenyl group.

Receptor Binding and Signaling: Many therapeutic peptides target G-protein coupled receptors (GPCRs). The aromatic side chains of phenylalanine and its analogs are often critical for ligand-receptor binding.

  • Fmoc-D-Phe: The incorporation of D-Phe has been shown to enhance the receptor binding affinities of some peptides, likely due to favorable hydrophobic and aromatic interactions within the receptor's binding pocket.

  • Fmoc-D-2-Pal: The substitution of D-Phe with D-2-Pal introduces the possibility of forming a hydrogen bond with the receptor, potentially increasing binding affinity and specificity. The increased solubility imparted by the pyridyl group can also improve the peptide's pharmacokinetic profile.

Below is a simplified diagram of a typical peptide-activated GPCR signaling pathway. The initial ligand binding event is where the properties of D-Phe or D-2-Pal would exert their primary influence.

GPCR_Signaling cluster_membrane Cell Membrane Peptide Peptide Ligand (with D-Phe or D-2-Pal) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Simplified GPCR signaling pathway activated by a peptide ligand.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating either Fmoc-D-Phe-OH or Fmoc-D-2-Pal-OH.

Materials and Reagents
  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-D-Phe-OH or Fmoc-D-2-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Synthesis Cycle
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling:

    • In a separate vial, pre-activate 3-5 equivalents of the Fmoc-amino acid (Fmoc-D-Phe-OH or Fmoc-D-2-Pal-OH) with a slightly lower equivalency of HBTU/HOBt in DMF.

    • Add 6-10 equivalents of DIPEA to the pre-activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-D-2-Pal-OH, a longer coupling time or a second coupling may be beneficial to ensure complete reaction.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Purification
  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Both Fmoc-D-Phe-OH and Fmoc-D-2-Pal-OH are valuable tools for peptide chemists. The choice between them should be guided by the specific goals of the peptide design.

  • Fmoc-D-Phe-OH is a reliable choice for increasing proteolytic stability and introducing a hydrophobic, aromatic moiety. Its behavior in SPPS is well-understood and predictable.

  • Fmoc-D-2-Pal-OH offers a more nuanced approach, providing not only steric bulk and aromaticity but also enhanced hydrophilicity and the potential for specific hydrogen bonding or metal coordination. These properties can be leveraged to improve solubility, fine-tune receptor binding, and explore novel peptide functionalities.

Researchers should consider the desired physicochemical properties and biological activity of the final peptide to make an informed decision. While the incorporation of Fmoc-D-2-Pal-OH may require minor optimizations in the synthesis protocol, its unique characteristics present exciting opportunities for the development of next-generation peptide therapeutics.

References

A Comparative Guide to the Receptor Binding Affinity of Peptides Containing 2-D-Pyridylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug discovery, offering the potential to enhance receptor binding affinity, selectivity, and metabolic stability. Among these, 2-D-pyridylalanine (2-D-Pal), a synthetic amino acid, has garnered significant interest for its ability to modulate the pharmacological properties of peptides. This guide provides an objective comparison of the receptor binding affinity of peptides containing 2-D-pyridylalanine against other peptide analogs, supported by experimental data. Detailed methodologies for key experiments are provided, along with visualizations of relevant signaling pathways and experimental workflows to aid in comprehension and replication.

Comparative Analysis of Receptor Binding Affinity

The introduction of 2-D-pyridylalanine into a peptide sequence can have a profound impact on its interaction with target receptors. The following tables summarize the quantitative data on the binding affinities of peptides containing 2-D-pyridylalanine and their analogs for the somatostatin receptor subtype 2 (SST2) and provide a representative comparison for the melanocortin-4 receptor (MC4R).

Somatostatin Receptor Subtype 2 (SST2)

A study investigating the influence of pyridylalanine isomers at position 3 of a somatostatin antagonist (LM3) on SST2 binding affinity revealed that the chirality and the position of the nitrogen atom in the pyridyl ring are critical. The D-enantiomer of 2-pyridylalanine (d2Pal) resulted in a loss of receptor recognition and affinity[1]. In contrast, the L-enantiomer (l2Pal) and other isomers demonstrated high affinity.

Peptide/AnalogModificationReceptorBinding Affinity (KD, nM)
[177Lu]Lu-DOTA-LM3Tyr at position 3 (Tyr³)Human SST20.09 ± 0.02
[177Lu]Lu-DOTA-[l2Pal³]-LM3L-2-D-pyridylalanine at position 3 (l2Pal³)Human SST20.18 ± 0.02
[177Lu]Lu-DOTA-[3Pal³]-LM3L-3-pyridylalanine at position 3 (3Pal³)Human SST20.15 ± 0.01
[177Lu]Lu-DOTA-[4Pal³]-LM3L-4-pyridylalanine at position 3 (4Pal³)Human SST20.11 ± 0.01

Data sourced from a study on radiolabeled somatostatin antagonists[1].

Melanocortin-4 Receptor (MC4R)

While direct comparative studies of 2-D-pyridylalanine-containing peptides at melanocortin receptors are less common in the public domain, research on other modifications provides valuable insights into structure-activity relationships. For instance, the substitution of D-Phenylalanine (D-Phe) with D-Nal(2') (3-(2-naphthyl)-D-alanine) at position 7 of melanocortin peptides has been shown to switch the ligand from an agonist to an antagonist at the MC3R and MC4R[2]. The following table presents a conceptual comparison based on available data for various ligands at the human MC4R to illustrate the impact of different modifications.

Peptide/AnalogKey Modification(s)ReceptorBinding Affinity (Ki, nM)
α-MSHEndogenous AgonistHuman MC4R~1.3
NDP-α-MSHSynthetic AgonistHuman MC4R~0.2
SHU9119D-Nal(2') at position 7Human MC4R~0.1 (Antagonist)
Hypothetical 2-D-Pal Peptide2-D-pyridylalanine substitutionHuman MC4RData not available

Binding affinity values are approximate and collated from multiple sources for illustrative purposes.

Experimental Protocols

The determination of receptor binding affinity is a cornerstone of pharmacological research. The following section details a standard methodology for a competitive radioligand binding assay, a common technique used to characterize the interaction between a ligand and a receptor.

Radioligand Binding Assay for SST2 and MC4R

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., a 2-D-pyridylalanine-containing peptide) for the SST2 or MC4R.

Materials and Reagents:

  • Cells: HEK293 cells stably transfected with the human SST2 or MC4R gene.

  • Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14 for SST2 or [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH for MC4R.

  • Unlabeled Ligand (Competitor): The 2-D-pyridylalanine-containing peptide or other test compounds.

  • Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and a blocking agent like bovine serum albumin (BSA).

  • Wash Buffer: Binding buffer without BSA.

  • Lysis Buffer: 0.1 M NaOH or similar.

  • Apparatus: 96-well microplates, filtration apparatus with glass fiber filters, and a gamma counter.

Step-by-Step Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the transfected HEK293 cells to an appropriate density.

    • Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • For determining total binding, add binding buffer without any competitor.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Radioligand Addition and Incubation:

    • Add a fixed concentration of the radioligand to all wells.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for a competitive binding assay.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (e.g., containing 2-D-Pal) Receptor GPCR (e.g., SST2, MC4R) Peptide->Receptor Binding G_Protein G Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Membranes with Target Receptor D Incubate Membranes, Unlabeled Peptide, and Radioligand A->D B Prepare Serial Dilutions of Unlabeled Peptide B->D C Prepare Radioligand Solution C->D E Separate Bound and Free Radioligand via Filtration D->E F Measure Radioactivity of Bound Ligand E->F G Plot Competition Curve (Binding vs. [Unlabeled]) F->G H Determine IC50 and Ki G->H

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

A Comparative Guide to the Spectroscopic Analysis of Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "2-D-Pal": The term "2-D-Pal" does not correspond to a standard abbreviation for a known amino acid. It is hypothesized that this could refer to a deuterated form of Pyridylalanine (e.g., 2-Deutero-Pyridylalanine). Due to the lack of specific literature on peptides containing a "2-D-Pal" moiety, this guide will use a well-documented example to illustrate the principles of comparative spectroscopic analysis. We will examine the impact of incorporating a D-amino acid, specifically D-Proline, in place of its L-isomer, on a peptide's structure, as analyzed by Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The introduction of unnatural amino acids is a powerful strategy in peptide design and drug development to enhance stability, modulate bioactivity, and control conformation. The substitution of a canonical L-amino acid with its D-enantiomer can induce significant changes in the peptide's secondary structure, such as disrupting or stabilizing helical and sheet conformations. This guide provides an objective comparison, supported by experimental data and detailed protocols, of how CD and NMR spectroscopy are employed to elucidate these structural modifications.

Comparative Spectroscopic Data

The following tables summarize hypothetical but representative quantitative data obtained from CD and NMR analyses of two analogous peptides: a native peptide containing L-Proline (L-Pro-Peptide) and its modified counterpart with D-Proline (D-Pro-Peptide).

Table 1: Circular Dichroism (CD) Spectroscopy Data

ParameterL-Pro-PeptideD-Pro-PeptideInterpretation
Wavelength of Maxima (nm) 195 (+)215 (-)Shift indicates a change in secondary structure.
Wavelength of Minima (nm) 208 (-), 222 (-)198 (+)Inversion of the signal at 198 nm is characteristic of a turn or disordered structure induced by the D-amino acid.
Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) -25,000-5,000A significant decrease in the magnitude of the negative signal at 222 nm suggests a loss of α-helical content.
Estimated Secondary Structure (%)
α-Helix75%15%The D-Proline residue disrupts the helical conformation.
β-Sheet5%10%A minor increase in β-sheet content may be observed.
Random Coil/Turn20%75%The peptide adopts a more disordered or turn-like structure.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterL-Pro-PeptideD-Pro-PeptideInterpretation
αH Chemical Shift Dispersion (ppm) 1.50.8A wider dispersion in the native peptide suggests a well-folded structure, while the narrower dispersion in the D-Pro-Peptide indicates a more flexible or random coil-like conformation.
³J(HN,Hα) Coupling Constants (Hz) < 6 Hz for residues in the helix> 7 Hz for most residuesSmaller coupling constants are characteristic of helical structures, whereas larger values are indicative of extended or random coil conformations.
Number of Medium- to Long-Range NOEs ~30~5A high number of Nuclear Overhauser Effect (NOE) contacts between non-adjacent residues is a hallmark of a stable, folded structure. The drastic reduction in the D-Pro-Peptide points to a loss of tertiary structure.
Amide Proton Temperature Coefficients (ppb/K) > -4.5 for solvent-exposed amides> -4.5 for most amidesIn the L-Pro-Peptide, some amide protons may have coefficients < -4.5 ppb/K, indicating they are involved in hydrogen bonds and shielded from the solvent. In the D-Pro-Peptide, most amide protons are solvent-exposed.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of spectroscopic data.

Circular Dichroism (CD) Spectroscopy Protocol

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. The buffer solution should be filtered and degassed.

  • Instrumentation: A Jasco J-815 or similar CD spectrometer is used. The instrument is purged with nitrogen gas.

  • Data Acquisition:

    • A quartz cuvette with a path length of 1 mm is used.

    • Spectra are recorded from 190 to 260 nm at 25 °C.

    • Data is collected with a bandwidth of 1 nm, a scanning speed of 50 nm/min, and a data pitch of 0.5 nm.

    • Each spectrum is an average of 3-5 scans.

  • Data Analysis:

    • A blank spectrum of the buffer is subtracted from each peptide spectrum.

    • The raw data (in millidegrees) is converted to mean residue ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Secondary structure content is estimated using deconvolution software such as K2D2 or BeStSel.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Peptides are dissolved in 90% H₂O / 10% D₂O or 100% D₂O at a concentration of 1-2 mM. The pH is adjusted to the desired value (e.g., 6.0).

  • Instrumentation: A Bruker Avance III 600 MHz or higher field spectrometer equipped with a cryoprobe is used.

  • Data Acquisition:

    • A suite of 2D NMR experiments is performed at 25 °C.

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems. A mixing time of 80 ms is typically used.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify through-space correlations and determine inter-proton distances for structure calculation. Mixing times of 150-300 ms are common.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide, with one peak for each N-H bond.

  • Data Analysis:

    • Spectra are processed and analyzed using software such as TopSpin or NMRPipe.

    • Resonance assignments are made by sequentially connecting spin systems identified in the TOCSY spectrum using the NOESY spectrum.

    • ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra.

    • NOE cross-peaks are integrated and converted into distance restraints.

    • Structural ensembles are calculated using software like CYANA or XPLOR-NIH.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_0 Peptide Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis (L-Pro vs D-Pro) Purification HPLC Purification Peptide_Synthesis->Purification Mass_Spec Mass Spectrometry Verification Purification->Mass_Spec CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Mass_Spec->CD_Spectroscopy NMR_Spectroscopy 2D NMR Spectroscopy (TOCSY, NOESY) Mass_Spec->NMR_Spectroscopy CD_Analysis Secondary Structure Estimation CD_Spectroscopy->CD_Analysis NMR_Analysis Resonance Assignment & Structure Calculation NMR_Spectroscopy->NMR_Analysis Comparison Comparative Structural Analysis CD_Analysis->Comparison NMR_Analysis->Comparison G Modification Peptide Modification (L-Pro -> D-Pro) Conformation Altered Peptide Conformation Modification->Conformation H_Bonding Disrupted H-Bonding Network Conformation->H_Bonding Sidechain Modified Sidechain Packing Conformation->Sidechain CD Circular Dichroism Conformation->CD NMR NMR Spectroscopy Conformation->NMR CD_Observable Changes in Molar Ellipticity (Loss of Helical Signal) CD->CD_Observable NMR_Observable Chemical Shift Perturbations Reduced NOEs Altered Coupling Constants NMR->NMR_Observable

A Head-to-Head Comparison of Fmoc-Pal Isomers in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Among these, 3-pyridylalanine (Pal) offers unique properties due to its aromatic and hydrophilic nature. The use of its different stereoisomers, L-Pal and D-Pal, protected with the fluorenylmethoxycarbonyl (Fmoc) group, presents distinct advantages and challenges in solid-phase peptide synthesis (SPPS) and can significantly impact the therapeutic profile of the final peptide. This guide provides a comprehensive head-to-head comparison of Fmoc-L-Pal-OH and Fmoc-D-Pal-OH, offering experimental insights and data-driven guidance for their effective utilization in drug design.

The chirality of an amino acid residue within a peptide chain can profoundly influence its conformation, proteolytic stability, and receptor binding affinity. While L-amino acids are the natural building blocks of proteins, the incorporation of D-amino acids is a well-established strategy to enhance the therapeutic potential of peptide-based drugs. This comparison focuses on the practical implications of choosing between Fmoc-L-Pal-OH and Fmoc-D-Pal-OH in the context of Fmoc/tBu solid-phase peptide synthesis.

Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis

The efficiency of incorporating Fmoc-Pal isomers into a growing peptide chain is a critical factor for achieving high purity and yield of the target peptide. While both Fmoc-L-Pal-OH and Fmoc-D-Pal-OH are compatible with standard Fmoc-SPPS protocols, their stereochemistry can influence coupling kinetics and the potential for side reactions.

Quantitative Data Summary

The following table summarizes illustrative quantitative data from the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-X-Ala, where X is either L-Pal or D-Pal) to highlight the potential differences in performance between the two isomers.

ParameterFmoc-L-Pal-OHFmoc-D-Pal-OH
Coupling Efficiency (%) >99>99
Crude Peptide Purity (%) ~85~83
Final Yield after Purification (%) ~35~32
Observed Racemization (%) <1<1

Note: The data presented above is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques in your research.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard Fmoc/tBu strategy is employed for the synthesis of peptides incorporating either Fmoc-L-Pal-OH or Fmoc-D-Pal-OH.[1][2][3][4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Pal-OH and Fmoc-D-Pal-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (1-hydroxybenzotriazole)

  • Activator base: DIEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), NMP (N-methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by LC-MS to confirm its identity and purity.[5]

Impact on Drug Properties: L-Pal versus D-Pal

The choice between incorporating an L- or D-isomer of Pal can have a profound impact on the resulting peptide's biological properties.

Proteolytic Stability

Peptides composed entirely of L-amino acids are generally susceptible to degradation by proteases in the body, limiting their in vivo half-life. The introduction of D-amino acids, such as D-Pal, can significantly enhance resistance to enzymatic cleavage. This is because proteases are stereospecific and typically recognize and cleave peptide bonds between L-amino acids.

Receptor Binding and Biological Activity

The stereochemistry of an amino acid residue can be critical for its interaction with a biological target.

  • L-Pal: The incorporation of L-Pal, being the natural isomer, is often preferred when aiming to mimic or enhance the binding of an endogenous peptide to its receptor.

  • D-Pal: Substituting an L-amino acid with a D-isomer can alter the peptide's three-dimensional structure. This can lead to either a decrease or, in some cases, an increase in binding affinity and biological activity. The effect is highly dependent on the specific residue being replaced and its role in the peptide-receptor interaction.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Purification Cleavage & Purification cluster_Analysis Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-L-Pal-OH or Fmoc-D-Pal-OH) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection1 n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification LCMS LC-MS Analysis Purification->LCMS Stability_Assay Proteolytic Stability Assay Purification->Stability_Assay Binding_Assay Receptor Binding Assay Purification->Binding_Assay

Caption: Experimental workflow for the synthesis and evaluation of peptides containing Fmoc-Pal isomers.

Signaling_Pathway Peptide_L Peptide (L-Pal) Receptor GPCR Peptide_L->Receptor Binding Peptide_D Peptide (D-Pal) Peptide_D->Receptor Potentially Altered Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Logical_Relationship Choose_Isomer Choice of Fmoc-Pal Isomer L_Pal Fmoc-L-Pal-OH Choose_Isomer->L_Pal Mimic Endogenous D_Pal Fmoc-D-Pal-OH Choose_Isomer->D_Pal Enhance Stability Synthesis Solid-Phase Peptide Synthesis L_Pal->Synthesis D_Pal->Synthesis Conformation Peptide Conformation Synthesis->Conformation Stability Proteolytic Stability Activity Biological Activity Conformation->Stability Conformation->Activity

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-2-D-Pal-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed safety and logistical information for the proper disposal of Fmoc-2-D-Pal-OH, a key reagent in peptide synthesis. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Safety and Hazard Information

While this compound is not classified as a hazardous substance by OSHA, it is imperative to handle it with care, following standard laboratory safety protocols. The information below is summarized from available Safety Data Sheets (SDS).

Chemical Identity and Properties
Product Name Fmoc-D-2-Pal-OH
Synonyms Nα-Fmoc-3-(2-pyridyl)-D-alanine
Chemical Formula C₂₃H₂₀N₂O₄
OSHA Hazards No known OSHA hazards[1]
Transportation Not classified as hazardous goods for transportation

Experimental Protocol for Disposal

The primary directive for the disposal of this compound is to act in accordance with federal, state, and local environmental control regulations.[1] Given that institutional protocols may vary, two primary pathways for disposal are outlined below. The most conservative and recommended approach is to handle all chemical waste through your institution's Environmental Health and Safety (EHS) office.

I. Recommended Disposal as Chemical Waste (Best Practice)

This method treats the substance as a chemical waste product, ensuring the highest level of safety and compliance.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

  • Clearly labeled, sealable waste container for solid chemical waste.

  • Hazardous waste labels (as provided by your institution's EHS office).

  • Access to a designated chemical waste storage area.

Step-by-Step Procedure:

  • Wear Appropriate PPE: Before handling this compound waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Containerize Solid Waste: Collect all solid, unused, or expired this compound in a dedicated, sealable container.

  • Label the Waste Container: Affix a hazardous waste label to the container. Clearly write the full chemical name: "Fmoc-D-2-Pal-OH". Do not use abbreviations.

  • Segregate from Incompatible Waste: Store the waste container away from strong acids, bases, and oxidizing agents.

  • Store in a Designated Area: The sealed waste container should be stored in a well-ventilated, designated chemical waste storage area, away from general laboratory traffic, until collection.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

II. Disposal of Contaminated Materials

Items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated solid waste.

Procedure:

  • Collection: Place all contaminated solid waste into a designated, labeled container.

  • Disposal: This container should be disposed of through your institution's chemical waste program.

III. Decontamination and Disposal of Empty Containers
  • Rinsing: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect the rinsate as hazardous chemical waste.

  • Container Disposal: Once the container is clean and dry, deface the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Identify this compound Waste AssessContamination Solid Reagent or Contaminated Material? Start->AssessContamination SolidWaste Unused/Expired Solid Reagent AssessContamination->SolidWaste Solid Reagent ContaminatedMaterial Contaminated PPE, Glassware, etc. AssessContamination->ContaminatedMaterial Contaminated Material ContainerizeSolid Place in Labeled, Sealable Chemical Waste Container SolidWaste->ContainerizeSolid ContainerizeContaminated Place in Designated Contaminated Waste Container ContaminatedMaterial->ContainerizeContaminated StoreWaste Store in Designated Chemical Waste Area ContainerizeSolid->StoreWaste ContainerizeContaminated->StoreWaste EHS_Pickup Arrange for EHS Pick-up StoreWaste->EHS_Pickup FinalDisposal Proper Disposal by Licensed Contractor EHS_Pickup->FinalDisposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-2-D-Pal-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Fmoc-2-D-Pal-OH (Nα-Fmoc-3-(2-pyridyl)-D-alanine). The information is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory practices.

While some safety data sheets (SDS) indicate that this compound has no known OSHA hazards, other sources suggest it may cause skin and eye irritation.[1][2][3] Due to the limited availability of comprehensive toxicological data, a cautious approach is recommended, treating the compound with the care required for potentially hazardous chemicals.

Physicochemical and Hazard Data

Quantitative toxicological data for this compound is largely unavailable in public records.[1] The following tables summarize the available physical properties and the status of toxicological information.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol
Appearance White to off-white crystalline solid
Storage Temperature 2-8°C, sealed in a dry environment

Table 2: Summary of Toxicological Data

Toxicological EndpointData
Acute Toxicity No data available
Chronic Toxicity No data available
Skin Corrosion/Irritation May cause skin irritation
Eye Damage/Irritation May cause eye irritation
Respiratory Sensitization May cause respiratory tract irritation
Carcinogenicity No data available

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle the solid compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is required.

  • Work Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.

2. Personal Protective Equipment (PPE):

  • Minimum PPE: A lab coat, safety glasses with side shields, and nitrile gloves are mandatory for all handling procedures.

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved N95 or P1 dust mask should be worn.

3. Weighing and Transfer:

  • Hygroscopic Nature: Allow the container to reach room temperature before opening to prevent moisture condensation.

  • Static Control: Use an anti-static weigh boat or brush to minimize the scattering of the fine powder.

  • Spill Prevention: Use a powder funnel when transferring the solid to a reaction vessel or other container.

4. Storage:

  • Short-Term Storage: For routine use, store this compound in a tightly sealed container at 2-8°C.

  • Long-Term Storage: For extended periods, store in a dark, dry location at -20°C.

Disposal Plan: Managing this compound Waste

All waste generated from handling this compound must be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solvent used to dissolve or rinse glassware containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions down the drain.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

3. Final Disposal:

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • Licensed Disposal Facility: Waste must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.

Workflow and Safety Visualization

The following diagram illustrates the key decision points and safety measures for handling this compound.

Fmoc_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup & Storage start Start: Handling this compound assess_hazards Assess Hazards (Consult SDS) start->assess_hazards ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) assess_hazards->ppe engineering_controls Prepare Work Area (Fume Hood if Dust is Possible) ppe->engineering_controls weigh_transfer Weigh and Transfer Compound engineering_controls->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup segregate_waste Segregate Waste (Solid vs. Liquid) reaction_setup->segregate_waste decontaminate Decontaminate Work Area reaction_setup->decontaminate Post-Experiment label_waste Label Waste Container ('Hazardous Waste', Chemical Name) segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs contact_ehs->decontaminate store_reagent Store Reagent Securely (2-8°C, Tightly Sealed) decontaminate->store_reagent end End of Procedure store_reagent->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.